ACE2 protein
Description
Properties
CAS No. |
134324-48-4 |
|---|---|
Molecular Formula |
C11H14O4S |
Synonyms |
ACE2 protein |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Catalysis of Ace2
Structural Determinants of ACE2 Functionality
The functionality of ACE2 is intricately linked to its three-dimensional structure, which dictates its catalytic activity and interactions with substrates and other molecules.
ACE2 is a type I transmembrane glycoprotein (B1211001), meaning it has a single pass through the cell membrane with its N-terminus on the extracellular side. wikipedia.orgnih.gov The protein is composed of 805 amino acids and has a molecular weight of approximately 100-120 kDa. frontiersin.orgabcam.com Its structure can be broadly divided into an N-terminal extracellular domain, a transmembrane helix, and a short C-terminal intracellular tail. researchgate.net
The large extracellular region contains the catalytic machinery of the enzyme and is further organized into two main domains:
Peptidase Domain (PD): This N-terminal domain (residues 19-615) houses the active site of the enzyme. frontiersin.org It shares approximately 42% sequence identity with the N- and C-domains of ACE. nih.gov A key feature of this domain is the presence of a zinc-binding motif, characteristic of metalloproteases. frontiersin.org
Collectrin-like Domain (CLD): The C-terminal portion of the ectodomain (residues 616-741) shows significant homology to collectrin, a protein involved in regulating renal amino acid transport. frontiersin.orgnih.gov This domain is connected to the peptidase domain via a "neck" region. frontiersin.org
The extracellular domain can be cleaved from the transmembrane anchor by the enzyme ADAM17, resulting in a soluble form of ACE2 (sACE2) that can circulate in the plasma. wikipedia.org
| Domain | Amino Acid Residues (approximate) | Key Features | Primary Function |
|---|---|---|---|
| Signal Peptide | 1-17 | Directs the protein to the cell membrane. | Protein trafficking. |
| Peptidase Domain (PD) | 19-615 | Contains the HEXXH zinc-binding motif and the active site. | Enzymatic catalysis. |
| Collectrin-like Domain (CLD) | 616-741 | Homologous to collectrin; includes a "neck" region. | Potential role in dimerization and interaction with other proteins. |
| Transmembrane Helix | 741-763 | Anchors the protein to the cell membrane. | Membrane localization. |
| Cytoplasmic Tail | 764-805 | Short intracellular segment. | Intracellular signaling and trafficking. |
The active site of ACE2 is located within a deep cleft in the peptidase domain. nih.gov Like ACE, ACE2 is a zinc metalloprotease, containing a conserved HEXXH motif where the two histidine residues, along with a glutamate, coordinate a single zinc ion essential for catalysis. nih.gov The binding of substrates induces a conformational change in the active site, a "hinge-bending" motion that brings the catalytic residues into the correct orientation for peptide bond hydrolysis. nih.gov
The catalytic mechanism of ACE2 is believed to be similar to that of other metalloproteases. The zinc ion polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule. A nearby glutamate residue acts as a general base, activating the water molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to break the peptide bond and release the products.
Structural studies have revealed differences in the active site pockets between ACE and ACE2, particularly at the S2' subsite, which contribute to their distinct substrate specificities. acs.org For instance, the active site of ACE2 is more accommodating to substrates with a proline residue at the P1' position, a feature that is not favored by ACE. acs.org
Enzymatic Activity and Substrate Specificity of ACE2
ACE2 functions as a carboxypeptidase, cleaving a single amino acid from the C-terminus of its peptide substrates. nih.gov This is in contrast to ACE, which is primarily a dipeptidyl carboxypeptidase, removing a C-terminal dipeptide. nih.gov
The most well-characterized enzymatic function of ACE2 is its role in the renin-angiotensin system. It primarily acts on two key angiotensin peptides:
Angiotensin II (Ang II): ACE2 efficiently hydrolyzes the potent vasoconstrictor Ang II to produce Angiotensin-(1-7) (Ang-(1-7)), a heptapeptide with vasodilatory and anti-proliferative effects. nih.govacs.org This conversion is considered the primary counter-regulatory mechanism to the pressor effects of Ang II. nih.govmdpi.com
Angiotensin I (Ang I): ACE2 can also cleave a single C-terminal leucine residue from Angiotensin I to form Angiotensin-(1-9) (Ang-(1-9)). nih.govfrontiersin.org However, the catalytic efficiency of this reaction is significantly lower than the conversion of Ang II to Ang-(1-7). frontiersin.org Ang-(1-9) can then be converted to Ang-(1-7) by ACE or other peptidases. nih.gov
| Substrate | Product(s) | Physiological Effect of Product |
|---|---|---|
| Angiotensin II | Angiotensin-(1-7) | Vasodilation, anti-inflammatory, anti-fibrotic. |
| Angiotensin I | Angiotensin-(1-9) | Further converted to Angiotensin-(1-7). |
Beyond the angiotensin peptides, ACE2 has been shown to cleave a variety of other biologically active peptides, demonstrating a broader substrate specificity than initially recognized. These include:
Apelin-13 and Apelin-36: ACE2 can cleave the C-terminal amino acid from these peptides, which are involved in regulating blood pressure and cardiac contractility. nih.gov
Des-Arg⁹-bradykinin: This peptide is a metabolite of bradykinin (B550075), and its cleavage by ACE2 suggests a role in the kallikrein-kinin system. uniprot.org
Neurotensin: ACE2 can remove the C-terminal leucine from this neuropeptide. uniprot.orgtocris.com
Dynorphin A (1-13): This opioid peptide is also a substrate for ACE2. uniprot.org
The substrate specificity of ACE2 is determined by the amino acid residues lining its active site cleft. A consensus sequence of Pro-X-Pro followed by a hydrophobic or basic residue at the C-terminus has been proposed to be favored by ACE2. acs.org The presence of a proline at the penultimate position (P1' position) is a key determinant of substrate recognition and cleavage. nih.gov
The enzymatic efficiency of ACE2 varies depending on the substrate. The catalytic efficiency, represented by the kcat/Km value, is a measure of how efficiently an enzyme can convert a substrate into a product. Studies have shown that ACE2 has a much higher catalytic efficiency for Ang II compared to Ang I. nih.govfrontiersin.org The kinetic parameters for the hydrolysis of various peptides by ACE2 have been determined in several studies.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Angiotensin II | 2.3 | 2.1 | 9.1 x 10⁵ |
| Angiotensin I | 29 | 1.5 | 5.2 x 10⁴ |
| Apelin-13 | 38 | 2.8 | 7.4 x 10⁴ |
Note: The kinetic values can vary depending on the experimental conditions and the source of the enzyme.
The activity of ACE2 can be influenced by various factors, including pH and the presence of ions. For example, chloride ions have been shown to have a substrate-specific effect, activating the hydrolysis of Ang I while inhibiting the cleavage of Ang II. acs.org
Post-Translational Modifications and Functional Implications
Post-translational modifications (PTMs) are crucial covalent modifications that occur after protein synthesis, significantly expanding the functional diversity of the proteome. ahajournals.org In the context of Angiotensin-Converting Enzyme 2 (ACE2), PTMs such as glycosylation and phosphorylation play pivotal roles in regulating its maturation, stability, subcellular localization, and enzymatic activity. ahajournals.orgmdpi.com These modifications are critical for the proper physiological function of ACE2 and influence its interactions with other proteins.
Glycosylation Patterns and Their Role in ACE2 Maturation and Stability
Glycosylation, the attachment of oligosaccharide chains (glycans) to a protein, is a prominent PTM of ACE2, a type I transmembrane glycoprotein. nih.govasm.org The extracellular domain of human ACE2 possesses seven identified N-linked glycosylation sites at asparagine residues N53, N90, N103, N322, N432, N546, and N690. ahajournals.org Additionally, O-linked glycosylation has also been reported. news-medical.net
The N-linked glycans on ACE2 are predominantly of the complex type, with high occupancy at most sites. nih.gov These carbohydrate moieties are not merely decorative but are integral to the protein's lifecycle. N-glycosylation is critical for the proper folding and maturation of the this compound within the endoplasmic reticulum. nih.gov The elimination of these glycans, either through treatment with inhibitors like tunicamycin or by site-directed mutagenesis, results in impaired cell surface expression of ACE2, with the non-glycosylated protein being largely retained in the endoplasmic reticulum. nih.govasm.org
The specific pattern of glycosylation can also have profound functional consequences. For instance, the glycan at position N90 can partially obstruct the binding interface for viral proteins, suggesting a protective role. nih.govnih.gov In contrast, the glycan at N322 has been shown to interact with and strengthen the binding of certain viral spike proteins. nih.govnih.gov The extensive glycosylation of ACE2 can therefore modulate its interaction with various ligands and pathogens. nih.gov
| N-linked Glycosylation Site | Location | Functional Role |
|---|---|---|
| N53 | Extracellular Domain | Contributes to proper folding and trafficking. ahajournals.org |
| N90 | Extracellular Domain | Can interfere with viral binding, potentially protective. nih.govnih.gov |
| N103 | Extracellular Domain | Involved in protein maturation and stability. ahajournals.org |
| N322 | Extracellular Domain | Can enhance viral binding through glycan-protein interactions. nih.govnih.gov |
| N432 | Extracellular Domain | Contributes to the overall glycoprotein structure. ahajournals.org |
| N546 | Extracellular Domain | Plays a role in protein stability and ligand interactions. ahajournals.orgnih.gov |
| N690 | Extracellular Domain | Contributes to proper protein folding and conformation. ahajournals.org |
Phosphorylation and Other Covalent Modifications Regulating ACE2 Activity
Phosphorylation, the addition of a phosphate group to specific amino acid residues, is another key covalent modification that dynamically regulates ACE2 function. ahajournals.org Several phosphorylation sites have been identified on ACE2, and their modification by specific kinases can alter the protein's stability and signaling functions. nih.gov
One of the well-characterized phosphorylation events occurs at the serine 680 (Ser680) residue in the extracellular domain of human ACE2. ahajournals.org This site is a substrate for AMP-activated protein kinase (AMPK). ahajournals.orgnih.gov Phosphorylation of Ser680 is crucial for enhancing ACE2 stability by inhibiting its ubiquitination and subsequent proteasomal degradation. nih.gov Impaired phosphorylation at this site has been linked to increased ACE2 degradation. ahajournals.org
In the intracellular C-terminus of ACE2, phosphorylation of serine residues 776 (Ser776) and 783 (Ser783) by the MAP4K3 kinase (also known as GLK) has been shown to have significant functional consequences. ahajournals.org This phosphorylation event leads to the dissociation of ACE2 from the E3 ligase UBR4, which in turn reduces ubiquitination and stabilizes ACE2. ahajournals.org Furthermore, phosphorylation of tyrosine 781 (Tyr781) has been suggested to play a role in preventing viral internalization, although the precise mechanism is still under investigation. ahajournals.org
The activity of ACE2 is also regulated by its subcellular localization, which can be influenced by phosphorylation. yeastgenome.org For instance, in yeast, the nuclear localization of the ACE2 transcription factor is controlled by a phosphorylation-dephosphorylation cycle involving cyclin-dependent kinases and the phosphatase Cdc14p. yeastgenome.orgresearchgate.net While this is in a different organism and context, it highlights the conserved role of phosphorylation in controlling the spatial and temporal activity of proteins named ACE2.
These phosphorylation events represent a dynamic switch that allows for the rapid regulation of ACE2 activity and turnover in response to various cellular signals. The interplay between phosphorylation and ubiquitination is a critical mechanism for controlling the cellular levels of ACE2. nih.gov
| Phosphorylation Site | Location | Kinase | Functional Implication |
|---|---|---|---|
| Ser680 | Extracellular Domain | AMPK | Enhances ACE2 stability by inhibiting ubiquitination-mediated degradation. ahajournals.orgnih.gov |
| Ser776 | Intracellular C-terminus | MAP4K3 (GLK) | Leads to dissociation from E3 ligase UBR4, increasing ACE2 stability. ahajournals.org |
| Ser783 | Intracellular C-terminus | MAP4K3 (GLK) | Leads to dissociation from E3 ligase UBR4, increasing ACE2 stability. ahajournals.org |
| Tyr781 | Intracellular C-terminus | Not fully characterized | Proposed to prevent viral internalization. ahajournals.org |
Regulation of Ace2 Expression and Cellular Localization
Post-Transcriptional and Translational Regulation of ACE2
Following transcription, the regulation of ACE2 expression continues at the post-transcriptional and translational levels, primarily through mechanisms that affect the stability and translation of its messenger RNA (mRNA).
The stability of ACE2 mRNA and the efficiency with which it is translated into protein are critical control points for determining the final levels of the ACE2 protein. nih.gov While specific details on the factors governing ACE2 mRNA stability and translational efficiency are still being elucidated, it is known that these processes are generally influenced by RNA-binding proteins and the aforementioned microRNAs. nih.gov For example, the binding of miRNAs to the 3' UTR of ACE2 mRNA can lead to its degradation, thereby reducing its stability and subsequent translation. frontiersin.org
It has been observed that a truncated isoform of ACE2, known as dACE2 or short ACE2, is encoded by a transcript initiated from an internal promoter. plos.org This short this compound is reportedly very unstable and often difficult to detect in various cell lines. biorxiv.org This suggests a high turnover rate for this particular isoform, where any potential increase in its translation is counteracted by rapid protein degradation. biorxiv.org
Cellular and Subcellular Localization of ACE2
The this compound is a type I integral membrane protein, and its localization within cells and tissues is critical for its function. portlandpress.com Immunohistochemistry studies have provided detailed insights into the specific cell types and subcellular compartments where ACE2 is expressed.
ACE2 is predominantly found on the apical surface of epithelial cells. frontiersin.org Its expression is particularly high in:
Enterocytes in the small intestine. nih.govnih.gov
Renal tubules in the kidney. nih.govnih.gov
The gallbladder . nih.govnih.gov
Cardiomyocytes in the heart. nih.gov
Male reproductive cells , particularly in the testis. nih.govnih.gov
Placental trophoblasts . nih.gov
Ductal cells . nih.gov
The eye . nih.gov
The vasculature . nih.gov
Within the respiratory system, ACE2 expression is generally limited. nih.gov It has been observed in ciliated airway epithelial cells and in type II pneumocytes in the alveoli. frontiersin.orgresearchgate.net At the subcellular level, ACE2 has been shown to colocalize with the tight junction protein cingulin at the apical junctions of intestinal, mammary, and kidney epithelial cells. nih.gov This localization at cell-cell junctions suggests a potential role in maintaining epithelial barrier integrity. nih.gov
Membrane Anchoring and Ectodomain Shedding Mechanisms
ACE2 is anchored to the cell membrane through a C-terminal transmembrane domain. nih.govmdpi.com A significant regulatory mechanism of ACE2 function is ectodomain shedding, a process where the extracellular portion of the protein is cleaved and released from the cell surface, generating a soluble, enzymatically active form known as sACE2. nih.govfrontiersin.orgnih.gov
This shedding is primarily mediated by the enzyme A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE). nih.govfrontiersin.orgnih.gov Another key protease, Transmembrane Serine Protease 2 (TMPRSS2), also cleaves ACE2. biorxiv.orgnih.gov ADAM17 and TMPRSS2 compete for ACE2 cleavage, acting on different sites of the protein. frontiersin.orgbiorxiv.org ADAM17-mediated cleavage occurs within amino acids 652 to 659, while TMPRSS2 acts on a site within the juxtamembrane stalk region, between amino acids 697 and 716. frontiersin.orgnih.govresearchgate.net
The regulation of ACE2 shedding is complex. Calmodulin, a calcium-binding protein, can interact with the cytoplasmic tail of ACE2 to inhibit its shedding. frontiersin.orgnih.gov Conversely, various stimuli, including phorbol (B1677699) esters, ionomycin, endotoxins, and pro-inflammatory cytokines like IL-1β and TNFα, can induce ACE2 release, suggesting that shedding is a regulated process. nih.govjohnshopkins.edu
Key Proteases in ACE2 Ectodomain Shedding
| Protease | Alternative Name | Cleavage Site on ACE2 (Amino Acid Residues) | Key Functions in Relation to ACE2 |
|---|---|---|---|
| ADAM17 | TACE | 652-659 | Primary sheddase for ACE2, producing soluble ACE2 (sACE2). nih.govfrontiersin.orgnih.gov |
| TMPRSS2 | - | 697-716 | Competes with ADAM17 for ACE2 cleavage and primes the SARS-CoV-2 spike protein. frontiersin.orgbiorxiv.orgnih.gov |
Endocytic and Exocytic Trafficking Pathways of ACE2
The cellular levels and localization of ACE2 are also controlled by its trafficking through endocytic and exocytic pathways. Newly synthesized this compound is translocated from the endoplasmic reticulum through the Golgi apparatus to the plasma membrane via transport vesicles. researchgate.net
Internalization of ACE2 from the cell surface can occur through different mechanisms. One pathway involves the interaction with Angiotensin II Type 1 Receptor (AT1R). nih.govresearchgate.net In response to increased Angiotensin II, ACE2 undergoes ubiquitination and is internalized along with AT1R. nih.govresearchgate.net Following endocytosis, ACE2 is typically targeted for degradation in the lysosome, while AT1R is recycled back to the cell membrane. nih.govresearchgate.net
Another significant internalization route is clathrin-mediated endocytosis, which is notably utilized by coronaviruses like SARS-CoV-1 and SARS-CoV-2 for viral entry. nih.gov After internalization with the virus, ACE2 can be recycled back to the cell surface, while the virus proceeds with replication within the cell. nih.govresearchgate.net
Compartmentalization and Functional Implications of ACE2
The subcellular localization of ACE2 has significant functional implications. As a transmembrane protein, its primary functional site is the plasma membrane, where its N-terminal catalytic domain is exposed to the extracellular environment. nih.gov This localization is crucial for its role in the renin-angiotensin system and as a receptor for viral entry.
This compound is abundantly expressed on the surface of lung alveolar epithelial cells and enterocytes of the small intestine. nih.gov It is also found in the endothelial and smooth muscle cells of virtually all organs. nih.gov On polarized epithelial cells, such as those lining the airways and intestines, ACE2 is predominantly localized to the apical (luminal) surface. frontiersin.orgresearchgate.net This apical localization is consistent with its role as an entry receptor for respiratory and enteric viruses. Recent studies have also identified this compound within the motile cilia of airway epithelial cells, suggesting this may be an initial site of viral entry. unifr.ch
The compartmentalization of ACE2 is not static. The process of ectodomain shedding releases soluble ACE2 into the extracellular space, which retains its enzymatic activity. researchgate.net This soluble form can potentially act systemically, influencing the RAS balance away from the cell surface. nih.gov The internalization of ACE2 into endosomes, either for degradation or recycling, represents another level of regulation, controlling the density of the protein at the cell surface and thereby modulating cellular responses to Angiotensin II and susceptibility to viral infection. nih.govencyclopedia.pub
Cellular Localization and Function of ACE2
| Cellular Compartment | Form of ACE2 | Associated Processes | Functional Implication |
|---|---|---|---|
| Plasma Membrane (Apical Surface) | Membrane-bound | RAS regulation, Viral receptor binding | Primary site of enzymatic activity and viral entry. nih.govfrontiersin.org |
| Motile Cilia (Airway Epithelia) | Membrane-bound | Viral receptor binding | Potential initial site of respiratory virus infection. unifr.ch |
| Extracellular Space | Soluble (sACE2) | Ectodomain shedding by ADAM17/TMPRSS2 | Systemic enzymatic activity, potential decoy receptor. nih.govfrontiersin.org |
| Endosomes | Membrane-bound (Internalized) | Endocytosis, Intracellular trafficking | Regulation of surface expression, viral entry pathway. nih.govresearchgate.net |
| Lysosomes | Degraded fragments | Proteolytic degradation | Termination of ACE2 signaling/function. nih.govresearchgate.net |
Physiological Roles and Mechanistic Contributions of Ace2
ACE2 in the Renin-Angiotensin System (RAS) Homeostasis
The RAS is a complex hormonal system vital for regulating blood pressure, fluid balance, and cardiovascular function. nih.govabcam.com It involves a cascade of enzymatic reactions and peptide generations. The classical arm of the RAS primarily involves angiotensin-converting enzyme (ACE) converting angiotensin I (Ang I) to angiotensin II (Ang II), a potent vasoconstrictor and mediator of inflammation, fibrosis, and cell proliferation. nih.govabcam.comimrpress.com ACE2 plays a crucial role in counterbalancing these effects. ahajournals.orgrthm.comnih.govahajournals.org
Counter-Regulatory Role in Angiotensin II Pathway
ACE2 acts as a negative regulator of the RAS by directly counteracting the effects of Ang II. ahajournals.orgrthm.comnih.govahajournals.org Unlike ACE, which generates Ang II, ACE2 primarily degrades Ang II into angiotensin-(1-7) (Ang-(1-7)). ahajournals.orgrthm.comnih.govnih.gov This enzymatic activity reduces the local and systemic levels of Ang II, thereby mitigating its detrimental actions mediated through the Ang II type 1 receptor (AT1R). rthm.comnih.govimrpress.comahajournals.org Studies have shown that diminished ACE2 activity leads to activation of the Ang II/AT1R axis, contributing to the progression of cardiovascular diseases. ahajournals.orgahajournals.org Conversely, increasing ACE2 levels can help to counter-regulate the activated RAS. nih.govahajournals.org
Generation of Angiotensin-(1-7) and Its Bioactive Properties
A key function of ACE2 is the generation of Ang-(1-7) through the hydrolysis of Ang II. ahajournals.orgnih.govahajournals.orgnih.govspandidos-publications.com While ACE2 can also cleave Ang I to form angiotensin-(1-9) (Ang-(1-9)), its catalytic efficiency for Ang II is significantly higher, indicating that the primary role of ACE2 in this pathway is the production of Ang-(1-7). nih.gov Ang-(1-7) is considered a beneficial peptide within the RAS, exerting effects that largely oppose those of Ang II. imrpress.comahajournals.orgspandidos-publications.com
Ang-(1-7) primarily mediates its effects by binding to the Mas receptor (MasR), a G protein-coupled receptor. nih.govspandidos-publications.com Activation of the ACE2/Ang-(1-7)/MasR axis leads to various protective effects, including vasodilation, anti-inflammation, anti-fibrosis, and anti-proliferative actions. rthm.comimrpress.comspandidos-publications.comportlandpress.com These properties contribute to the counter-regulatory balance against the vasoconstrictive and pro-inflammatory effects of the ACE/Ang II/AT1R axis. rthm.comnih.govimrpress.com
Interplay with Angiotensin-Converting Enzyme (ACE) and Other RAS Components
ACE2 and ACE are both zinc metallopeptidases, but they have distinct substrate specificities and roles within the RAS. ahajournals.org While ACE produces the vasoconstrictor Ang II, ACE2 degrades it and produces the vasodilator Ang-(1-7). ahajournals.orgnih.govcontinental.edu.pe This functional difference allows ACE2 to act in a counter-regulatory manner to ACE, modulating the balance between vasoconstrictors and vasodilators. ahajournals.orgnih.gov
ACE2's ability to cleave Ang I to Ang-(1-9) also influences the RAS, as Ang-(1-9) can subsequently be converted to Ang-(1-7) by other enzymes, including ACE. nih.govsinobiological.commdpi.com This highlights the intricate interplay between different components of the RAS and the multiple pathways through which Ang-(1-7) can be generated. The balance between the ACE/Ang II/AT1R axis and the ACE2/Ang-(1-7)/MasR axis is crucial for maintaining cardiovascular and renal homeostasis. ahajournals.orgeuropeanreview.org
ACE2 Involvement in Cardiovascular Physiology
ACE2 plays a significant role in maintaining cardiovascular health, primarily through its influence on the RAS and its direct protective effects on the heart and vasculature. ahajournals.orgnih.govnih.govtandfonline.com Its expression in various cardiovascular cells, including cardiomyocytes, cardiac fibroblasts, and endothelial cells, underscores its importance in cardiac physiology. nih.govahajournals.orgtandfonline.com
Mechanisms of Cardiovascular Protection Mediated by ACE2
The cardioprotective effects of ACE2 are attributed to several mechanisms. One primary mechanism is the reduction of Ang II levels through its degradation into Ang-(1-7). ahajournals.orgnih.gov By limiting the actions of Ang II on AT1R, ACE2 helps to prevent adverse cardiac remodeling, hypertrophy, fibrosis, and oxidative stress, which are often driven by excessive Ang II signaling. ahajournals.orgahajournals.orgnih.govnih.gov
Furthermore, the generation of Ang-(1-7) by ACE2 and its subsequent activation of the Mas receptor contribute significantly to cardiovascular protection. ahajournals.orgahajournals.orgnih.gov The Ang-(1-7)/MasR axis promotes vasodilation, inhibits inflammation, and reduces cell proliferation, counteracting the deleterious effects of the Ang II/AT1R axis. rthm.comimrpress.comspandidos-publications.comportlandpress.com Studies in animal models have demonstrated that increasing ACE2 levels can prevent and even reverse heart failure phenotypes. ahajournals.orgportlandpress.com
ACE2 also has RAS-independent functions that contribute to cardiovascular health, such as regulating intestinal amino acid homeostasis, which can indirectly impact cardiovascular function. ahajournals.org
Role in Blood Pressure Regulation and Vascular Function
ACE2 is a key modulator of blood pressure and vascular function. ahajournals.orgnih.govportlandpress.com By degrading the vasoconstrictor Ang II and producing the vasodilator Ang-(1-7), ACE2 helps to regulate vascular tone and maintain blood pressure homeostasis. ahajournals.orgrthm.comspandidos-publications.comportlandpress.com The ACE2/Ang-(1-7)/MasR axis promotes vasodilation by stimulating the release of nitric oxide and prostacyclin from endothelial cells and inhibiting pro-contractile signaling in vascular smooth muscle cells. spandidos-publications.comportlandpress.com
Experimental studies have shown that deficiency in ACE2 can lead to elevated blood pressure and vascular dysfunction. portlandpress.comwindows.net Conversely, increasing ACE2 activity or administering Ang-(1-7) has demonstrated antihypertensive effects in various preclinical models of hypertension. nih.govspandidos-publications.comportlandpress.com This highlights the critical role of ACE2 in balancing the vasoconstrictive effects of the classical RAS axis and maintaining healthy vascular function. portlandpress.comscientificarchives.com
ACE2 in Renal Physiology and Pathophysiology
ACE2 is highly expressed in the kidney, particularly in the proximal tubules and, to a lesser extent, in glomeruli. wjgnet.comnih.govnih.govnih.gov Its primary function in the kidney involves the metabolism of angiotensin peptides. ACE2 converts angiotensin I (Ang I) to angiotensin 1-9 (Ang 1-9) and, more importantly, hydrolyzes angiotensin II (Ang II) to form angiotensin 1-7 (Ang 1-7). wjgnet.comnih.govmdpi.com This action is critical as it counterbalances the effects of the classical RAS axis, which is mediated by Ang II binding to the AT1 receptor. wjgnet.comnih.gov
Mechanisms of Renal Protection and Injury Mitigation
The ACE2-Ang 1-7-Mas receptor axis generally counteracts the detrimental effects of the ACE-Ang II-AT1 receptor axis, which promotes vasoconstriction, inflammation, oxidative stress, and fibrosis in the kidney. wjgnet.comnih.gov Ang 1-7 reduces vasoconstriction, water and salt retention, cell proliferation, and reactive oxygen species, exerting a renoprotective effect. wjgnet.com Studies have shown that an imbalance between ACE and ACE2, leading to higher Ang II concentrations, can contribute to progressive renal damage. nih.govgeneticsmr.org In experimental models of hypertension and diabetes, decreased renal ACE2 expression has been observed. nih.govgeneticsmr.org Conversely, increased ACE2 concentrations in renal tubules have shown renoprotective effects in early stages of diabetic nephropathy in mice. wjgnet.comgeneticsmr.org
Loss of ACE2 has been shown to promote hypertensive nephropathy by potentially targeting Smad7 for ubiquitin degradation, leading to activation of profibrotic and pro-inflammatory pathways like TGF-β/Smad3 and NF-κB. ahajournals.org Restoring Smad7 in ACE2 knockout mice ameliorated renal fibrosis and inflammation induced by Ang II. ahajournals.org Furthermore, ACE2 deficiency can exacerbate renal damage and albuminuria in experimental models. nih.gov ACE2 is also integral for the preservation of the pressure natriuretic response to Ang II, which is important for blood pressure regulation via the intrarenal RAS. ohsu.edu Overexpression of ACE2 has been suggested to support proximal tubule brush border resistance to ischemic injury in a model of acute kidney injury. ohsu.edu
However, the role of ACE2 in renal injury can be complex and context-dependent. Recent research suggests that in the context of heme overload, ACE2 might facilitate heme uptake into proximal tubular cells, leading to increased oxidative stress and cell death, thereby exacerbating acute kidney injury. physiology.org This indicates a potential dual role for ACE2 in the kidney depending on the specific pathological condition.
Data on ACE and ACE2 expression in kidney diseases highlight the complexity of their interplay.
| Condition | Renal ACE Expression | Renal ACE2 Expression | Effect on Ang II | Effect on Ang 1-7 | Reference |
| Early Diabetic Phase (Mice) | Decreased | Increased | Decreased | Increased | wjgnet.comgeneticsmr.org |
| Diabetic Nephropathy (Mice) | Increased (Glomeruli) | Decreased (Glomeruli) | Increased | Decreased | nih.gov |
| Hypertensive Rat Strains | Not specified | Downregulated | Increased | Decreased | wjgnet.com |
| IgA Nephropathy (Human) | Increased (Glomeruli) | Decreased (Tubulointerstitium & Glomeruli) | Increased | Decreased | nih.gov |
| CKD (Human) | Not specified | Lower in glomeruli compared to healthy donors | Increased Ang II/Ang 1-7 ratio suggested | Decreased Ang 1-7 suggested | nih.govplos.org |
ACE2 in Respiratory System Biology
ACE2 is expressed in the respiratory system, including in lung parenchyma and airway epithelia. nih.govnih.gov While initial studies suggested widespread distribution, subsequent research indicated that ACE2 expression in the respiratory tract might be limited under normal conditions compared to other tissues like the kidney and small intestine. embopress.orgembopress.org However, ACE2 is present in human airway epithelia and lung parenchyma. nih.gov
Role in Lung Homeostasis and Injury Response
The RAS plays a critical role in acute lung diseases, particularly acute respiratory distress syndrome (ARDS). nih.gov ACE2 functions as a negative regulator of the angiotensin system in the lung, similar to its role in the kidney. nih.gov It protects against acute lung injury in various animal models of ARDS induced by factors like acid aspiration, endotoxin (B1171834) shock, or sepsis. nih.govaai.orgmedcraveonline.com This protective effect is associated with reduced levels of Ang II after lung injury. medcraveonline.com By degrading Ang II and producing Ang 1-7, ACE2 helps to shift the balance towards anti-inflammatory and anti-fibrotic actions via the ACE2-Ang 1-7-Mas axis. nih.govahajournals.org
Studies have shown that pulmonary ACE2 levels can vary dynamically during bacterial lung infection, and this fluctuation is critical in determining the severity of pneumonia. aai.org Recombinant ACE2 administration has shown beneficial effects in reducing neutrophil infiltration and lung inflammation in bacterially infected mouse lungs. aai.org ACE2 may regulate the inflammatory response by limiting the overactivation of both the RAS and the kallikrein-kinin system. aai.org
Respiratory Epithelial Cell Expression and Function
ACE2 is expressed in human airway epithelia, including ciliated cells in nasal mucosa and bronchial epithelium, and in alveolar epithelial cells (Type I and Type II). nih.govembopress.orgatsjournals.orgpulmonarychronicles.com Studies have shown that ACE2 protein is more abundantly expressed on the apical surface of polarized airway epithelia and that its expression positively correlates with the differentiation state of these cells. nih.gov Well-differentiated cells expressing more ACE2 were more readily infected by SARS-CoV. nih.gov
While some studies initially suggested low or limited ACE2 expression in respiratory epithelial cells at the protein level under normal conditions, other research, particularly using single-cell RNA sequencing, has identified ACE2 expression in various lung cell types, with alveolar type II cells being the majority of ACE2-expressing cells. embopress.orgembopress.orgatsjournals.org The expression of ACE2 in respiratory epithelia is significant because it serves as a receptor for coronaviruses like SARS-CoV and SARS-CoV-2, facilitating viral entry into host cells. nih.govembopress.orgahajournals.orgfrontiersin.org
The ACE2/angiotensin-(1-7)/Mas axis in the lung directly regulates epithelial cell survival. medcraveonline.com Downregulation of ACE2 expression during coronavirus infection may play a causal role in the pathogenesis of associated lung diseases, potentially contributing to the progression to ARDS. dovepress.com Conversely, upregulation of ACE2 in respiratory epithelia of COVID-19 patients at the protein level has been suggested but requires further confirmation. embopress.org
ACE2 in Gastrointestinal System Function
ACE2 is highly expressed in the gastrointestinal tract, particularly in the small intestine. nih.govahajournals.orgnih.govfrontiersin.org It is predominantly localized on the brush border membranes of intestinal epithelial cells (enterocytes). frontiersin.org ACE2's role in the gut extends beyond the RAS.
ACE2 is essential for the expression and function of certain neutral amino acid transporters, such as B0AT1 (SLC6A19), in the small intestine. nih.govencyclopedia.pubimrpress.comwindows.net ACE2 acts as a chaperone, facilitating the surface expression of B0AT1, which is responsible for the sodium-dependent uptake of neutral amino acids like tryptophan and glutamine from the diet into intestinal cells. nih.govencyclopedia.pubimrpress.comwindows.net
This function of ACE2 in amino acid transport has significant implications for gut health and systemic physiology. Tryptophan uptake, mediated by ACE2-B0AT1, is crucial for the production of antimicrobial peptides by Paneth cells, which in turn influences the composition of the gut microbiota. nih.govencyclopedia.pubwindows.net ACE2 deficiency or dysfunction can impair tryptophan homeostasis, leading to altered gut microbial composition, decreased antimicrobial peptide expression, intestinal inflammation, and diarrhea. nih.govencyclopedia.pubwindows.net This provides a molecular link between dietary amino acid availability, innate immunity in the gut, and the gut microbiome. nih.govwindows.net
Furthermore, the local RAS in the gut, involving ACE2, influences gastrointestinal function. The ACE/Ang II/AT1 axis can impact water and electrolyte transport, while the ACE2/Ang-(1-7)/Mas axis is involved in nutrient uptake. frontiersin.org ACE2 also hydrolyzes apelin peptides, which are involved in various gastrointestinal functions like gastric acid secretion, appetite regulation, and GI motility. nih.gov
The high expression of ACE2 in intestinal epithelial cells makes the gastrointestinal tract a potential site for entry and replication of coronaviruses like SARS-CoV-2, contributing to gastrointestinal symptoms observed in infected individuals. frontiersin.orgencyclopedia.pubwindows.netsysge.org Downregulation of luminal ACE2 during SARS-CoV-2 infection can impact gut permeability, nutrient transport, and local and systemic inflammation. encyclopedia.pub
ACE2 in Central Nervous System Regulation
ACE2 is present in the central nervous system (CNS), including areas involved in cardiovascular control like the brainstem, as well as non-cardiovascular regions such as the motor cortex and raphe. mdpi.com Its role in the brain extends beyond regulating cardiovascular function. mdpi.com Studies using animal models with altered ACE2 expression have confirmed its significant involvement in the nervous system. mdpi.com ACE2 contributes to maintaining homeostasis in the nervous system by regulating inflammatory responses. mdpi.comnih.gov Under normal conditions, ACE2 modulates the balance of the RAS in the nervous system through its enzymatic activity, influencing neuroinflammatory responses. mdpi.comnih.gov ACE2's enzymatic action, converting Ang II to Ang 1-7, which then activates the Mas receptor, contributes to anti-inflammatory effects. mdpi.comnih.gov Research suggests interventions targeting the ACE2/Ang 1-7/Mas axis could be potential anti-inflammatory therapies for neurological conditions. mdpi.com ACE2 also plays a role in metabolic activity, stress response, and neurogenesis within the nervous system. nih.gov
ACE2 in Immune System Modulation and Inflammatory Responses
ACE2 is recognized as a potent regulator of the inflammatory response. atsjournals.org Its anti-inflammatory function is primarily mediated through its enzymatic activity. atsjournals.org ACE2 is expressed on various immune cells, including monocytes and macrophages. frontiersin.org It modulates the RAS balance, and the ACE2/Ang 1-7/Mas axis counteracts inflammatory responses. imrpress.comnih.gov For instance, activation of the ACE2/Ang 1-7/Mas axis reduces adipose tissue inflammation and oxidative stress. imrpress.com Studies have shown that ACE2 deficiency or inhibition can exacerbate inflammatory injury. ahajournals.org Conversely, overexpression of ACE2 and the action of Ang 1-7 can ameliorate inflammation in various contexts. ahajournals.org The interaction of SARS-CoV-2 with ACE2 can suppress ACE2's anti-inflammatory activity. frontiersin.org ACE2 also interacts with Toll-like receptors (TLRs) to regulate the T lymphocyte response, contributing to an anti-inflammatory role. mdpi.com
ACE2 in Metabolic Regulation and Energy Homeostasis
ACE2 plays a vital role in glucose and lipid metabolism, contributing to systemic metabolic homeostasis. imrpress.com It is widely expressed in metabolic organs such as the pancreas, liver, skeletal muscle, and adipose tissue. imrpress.comnih.govportlandpress.comdiabetesjournals.org The ACE2/Ang 1-7/Mas axis is a fundamental component of the RAS that directly regulates metabolic homeostasis. imrpress.com This axis influences glycolipid metabolism and energy metabolism. imrpress.com
Role in Glucose Homeostasis and Insulin (B600854) Secretion
ACE2 has a significant role in glucose homeostasis. nih.govphysiology.org In the endocrine pancreas, ACE2 is expressed in beta cells, albeit at low levels. nih.govnih.gov Loss of ACE2 expression has been shown to inhibit glucose-stimulated insulin secretion and impair glucose tolerance in mice, suggesting its potential involvement in diabetes development. nih.govphysiology.orgnih.gov Conversely, overexpression of ACE2 has been observed to improve glycemia. nih.govphysiology.org The ACE2/Ang 1-7/Mas axis can regulate mitochondrial metabolism and calcium influx in islet beta cells, impacting insulin secretion through the regulation of mitochondrial respiration and ATP production. imrpress.com ACE2 may protect beta cells by reducing the dysfunction of islet endothelial cells and enhancing pancreatic microcirculation. imrpress.com While some studies suggest ACE2's impact on insulin sensitivity is uncertain, others indicate that loss of ACE2 exaggerates high-calorie diet-induced insulin resistance. imrpress.comdiabetesjournals.org The ACE2/Ang 1-7/Mas axis has been confirmed to improve cell functions by regulating GAD67/GABA signaling in islets under metabolic stress. imrpress.com
Contribution to Lipid Metabolism
ACE2 is involved in lipid metabolism in various tissues, including the liver and skeletal muscle. portlandpress.comnih.govphysiology.org Deletion of ACE2 in mice has been associated with progressive triglyceride accumulation in skeletal muscle and can lead to a fatty liver phenotype. nih.govphysiology.org Overexpression of ACE2 has shown a significant reduction of hepatic fat accumulation. portlandpress.com The ACE2/Ang 1-7/Mas axis regulates lipid metabolism, and a deficiency of Mas receptors in adipose tissue can lead to elevated serum triglyceride and cholesterol levels. imrpress.com Activation of the ACE2/Ang 1-7/Mas axis reduces adipose tissue inflammation and oxidative stress and increases glucose uptake and adiponectin levels, impacting lipid metabolism. imrpress.com The precise role of ACE2 in lipid metabolism and adipose tissue is still being clarified. mdpi.com
Mechanisms of Thermogenesis and Energy Expenditure Regulation
The ACE2 pathway is a critical regulator in maintaining thermogenesis and energy expenditure. nih.govelifesciences.orgresearchgate.netbiorxiv.org ACE2 is highly expressed in brown adipose tissue (BAT), which is responsible for energy consumption through thermogenesis. imrpress.comnih.govelifesciences.orgresearchgate.netbiorxiv.org Cold stimulation has been shown to increase ACE2 and Ang 1-7 levels in BAT and serum. nih.govelifesciences.orgresearchgate.netbiorxiv.org ACE2 knockout mice and Mas1 knockout mice display impaired thermogenesis. nih.govelifesciences.orgresearchgate.net Activation of the ACE2 pathway is associated with improved metabolic parameters, including energy expenditure. nih.govelifesciences.orgresearchgate.net The ACE2 pathway can enhance the browning of white adipose tissue (WAT), converting energy-storing WAT into thermogenic BAT. nih.govelifesciences.orgresearchgate.net Mechanistically, the ACE2 pathway activates Akt/FoxO1 and PKA pathways, leading to the induction of uncoupling protein-1 (UCP1) and activation of mitochondrial function, which are key processes in thermogenesis. nih.govelifesciences.orgresearchgate.net Administration of recombinant ACE2 has been shown to decrease body weight and increase thermogenesis. nih.govphysiology.org
Here is a summary of some research findings related to ACE2's metabolic roles:
| Metabolic Aspect | Key Findings | Relevant Citations |
| Glucose Homeostasis & Insulin | Loss of ACE2 inhibits glucose-stimulated insulin secretion and impairs glucose tolerance. nih.govphysiology.orgnih.gov Overexpression of ACE2 improves glycemia. nih.govphysiology.org ACE2/Ang 1-7/Mas axis regulates mitochondrial function in beta cells, affecting insulin secretion. imrpress.com | imrpress.comnih.govphysiology.orgnih.gov |
| Lipid Metabolism | ACE2 deficiency can lead to triglyceride accumulation in skeletal muscle and fatty liver. nih.govphysiology.org ACE2/Ang 1-7/Mas axis impacts adipose tissue lipid metabolism. imrpress.com | imrpress.comnih.govphysiology.org |
| Thermogenesis & Energy Expenditure | ACE2 pathway is critical for thermogenesis and energy expenditure. nih.govelifesciences.orgresearchgate.netbiorxiv.org ACE2 is highly expressed in BAT. imrpress.comnih.govelifesciences.orgresearchgate.netbiorxiv.org ACE2 pathway activates UCP1 and mitochondrial function. nih.govelifesciences.orgresearchgate.net | imrpress.comnih.govelifesciences.orgresearchgate.netbiorxiv.org |
Molecular Interactions and Ligand Binding Mechanisms of Ace2
Interaction with Viral Proteins as Receptors for Entry
ACE2 functions as a functional receptor for several coronaviruses, including SARS-CoV and SARS-CoV-2, facilitating their entry into host cells. nih.govfrontiersin.orgwikipedia.orgelifesciences.org The interaction primarily occurs between the receptor-binding domain (RBD) of the viral spike (S) protein and the extracellular peptidase domain (PD) of ACE2. portlandpress.comnih.govnih.govembopress.org This binding is the initial critical step in viral infection. nih.govrefeyn.com
Structural and Molecular Basis of Spike Protein Binding (e.g., SARS-CoV-2)
The binding of the SARS-CoV-2 spike protein to ACE2 is a well-characterized interaction. The spike protein exists as a trimer on the viral surface, and its S1 subunit contains the RBD which directly engages with the peptidase domain of ACE2. elifesciences.orgrefeyn.com Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided detailed insights into the molecular interface. portlandpress.comnih.gov The interaction involves numerous polar contacts, including hydrogen bonds and salt bridges, between residues on the ACE2 peptidase domain and the SARS-CoV-2 RBD. nih.govbiorxiv.org
Specific residues within the ACE2 peptidase domain are critical for this interaction. For instance, structural studies have revealed that the RBD is recognized by the extracellular peptidase domain of ACE2 mainly through polar residues. nih.gov Comparative analysis suggests that SARS-CoV-2's higher affinity for human ACE2 compared to SARS-CoV is due to differences in specific spike residues local to the interface, leading to a greater number, combinatorics, and probabilities of hydrogen bonds and salt bridges with ACE2. biorxiv.org
The ACE2-B0AT1 complex, which is assembled as a dimer of heterodimers, presents the ACE2 in a conformation that allows the RBD to bind to the extracellular peptidase domain. nih.gov The collectrin-like domain of ACE2 is involved in homodimerization within this complex. nih.gov
Dynamics of Receptor-Ligand Complex Formation
The formation of the ACE2-spike protein complex is a dynamic process involving conformational changes in both proteins. The spike protein undergoes significant conformational changes, transitioning from metastable pre-fusion conformations to stable post-fusion conformations upon binding to ACE2. biomolther.org The RBD within the S1 subunit can exist in 'up' (receptor-accessible) and 'down' (receptor-inaccessible) conformations. elifesciences.org Binding to ACE2 stabilizes the RBD in the 'up' conformation, which is competent for binding. elifesciences.org
Molecular dynamics simulations have been used to study the dynamics of the ACE2-spike protein interaction. These studies suggest that the affinity and stability of the SARS-CoV-2 RBD binding to ACE2 are stronger than those of other coronaviruses. acs.org The dynamics of the ACE2 receptor itself also play a role, with the peptidase domain exhibiting hinge-bending movements. biorxiv.org While the ACE2 receptor adopts a "Partially Open" conformation when in complex with the SARS-CoV-2 RBD, the exact pathways and mechanisms of ligand binding remain an area of study. biorxiv.org The stability of the binding is associated with proteins that exhibit higher rigidity in their unbound state and display dynamical patterns similar to that observed after binding to ACE2. arxiv.org
Allosteric Modulation of ACE2 by Viral Binding
Viral binding to the ACE2 peptidase domain can induce allosteric effects, influencing regions of the ACE2 protein distant from the direct binding interface. biorxiv.orgaip.org This allosteric modulation can impact ACE2's enzymatic activity and potentially its interaction with other proteins. While the spike protein RBD binds to a region of ACE2 distant from its catalytic site, there is evidence of allosteric signaling between the RBD binding site and the active site. biorxiv.org
Studies using computational methods and deuterium (B1214612) exchange have suggested long-range allosteric regulation operated by ACE2 upon RBD binding. aip.org Small molecule screening has also revealed compounds that bind to allosteric sites on ACE2 and weaken the interaction with the RBD without affecting catalytic activity. aip.orgnih.gov Modulating the conformation of ACE2 through allosteric sites may limit viral invasion by creating unfavored poses for spike protein binding. nih.govacs.org The binding of the SARS-CoV-2 Omicron variant RBD to ACE2 involves complex interplay and allosteric communication networks that contribute to its binding affinity and immune evasion. mdpi.com
Interaction with Other Endogenous Proteins and Co-factors
Beyond its role as a viral receptor, ACE2 interacts with various endogenous proteins and co-factors, influencing its localization, activity, and participation in cellular processes.
Binding to Collectrin and its Functional Impact
Collectrin (also known as Tmem27) is a transmembrane glycoprotein (B1211001) that shares homology with ACE2, particularly in its C-terminal region. wikipedia.orgnih.govahajournals.org While collectrin lacks the catalytic domain of ACE2, it interacts with ACE2 and influences its function and trafficking. nih.govahajournals.org The ACE2-B0AT1 complex is assembled as a dimer of heterodimers, with the collectrin-like domain of ACE2 mediating homodimerization. nih.gov This interaction is important for the cell surface expression and function of the neutral amino acid transporter B0AT1, which is chaperoned by ACE2. nih.govuzh.ch The binding of ACE2 to B0AT1 is essential for the proper localization and function of this amino acid transporter in tissues like the intestine and kidney. nih.govnih.govuzh.ch
Collectrin itself is highly expressed in the kidney and vascular endothelium and plays a role in amino acid transport and blood pressure regulation, although the exact mechanisms of its interaction with ACE2 and their combined functional impact are still being investigated. nih.gov
Genetic Variation, Polymorphisms, and Functional Consequences of Ace2
Single Nucleotide Polymorphisms (SNPs) in ACE2 Gene
SNPs are the most common type of genetic variation and can occur in both coding and non-coding regions of the ACE2 gene. nih.gov These variations can have a range of functional consequences on the resulting protein. nih.govnih.gov
Impact on ACE2 Expression Levels and Tissue Distribution
Genetic variation in the ACE2 gene, particularly in regulatory regions, can act as expression quantitative trait loci (eQTLs) that influence ACE2 expression levels in different tissues. frontiersin.orgmedrxiv.orgmdpi.com Studies have identified eQTLs associated with altered ACE2 expression in various tissues, including the brain and arteries. frontiersin.orgfrontiersin.orgnih.gov For instance, the rs2106809 SNP has been shown to correlate significantly with ACE2 expression in multiple brain and artery tissues, with the G allele potentially upregulating transcriptional activity. frontiersin.orgthescipub.com The prevalence of certain eQTLs can vary among populations, potentially contributing to observed differences in ACE2 expression levels between ethnic groups. frontiersin.orgnews-medical.netnih.gov While some studies initially suggested differences in ACE2 expression based on race or age, others have reported no significant differences in various human tissues. thescipub.com
Influence on ACE2 Enzymatic Activity and Substrate Affinity
ACE2 functions as a metallopeptidase that primarily cleaves angiotensin II into angiotensin-(1-7), a vasodilator, thereby counterbalancing the effects of angiotensin II. clinicalcasereportsint.comfrontiersin.orgiiarjournals.org SNPs within the coding region of the ACE2 gene can lead to amino acid substitutions that directly impact the protein's enzymatic activity and its affinity for substrates like angiotensin II and angiotensin I. iiarjournals.org These changes can affect the balance of the renin-angiotensin system, potentially influencing conditions like hypertension and cardiovascular diseases. asm.orgfrontiersin.orgiiarjournals.org Furthermore, variations in the peptidase domain can alter the interaction with viral proteins, such as the SARS-CoV-2 spike protein. asm.orgasm.org Some missense variants have been shown to either increase or decrease the binding affinity to the spike protein, which may influence susceptibility to viral infection. asm.orgnih.govresearchgate.net
Consequences for Protein Stability and Post-Translational Processing
Amino acid substitutions resulting from non-synonymous SNPs can affect the structural stability of the ACE2 protein. nih.govnih.govnih.gov Computational analyses and experimental studies have investigated the impact of specific mutations on this compound folding and stability. nih.govnih.govacs.org Variations can also influence post-translational modifications, such as glycosylation and proteolytic cleavage, which are crucial for ACE2 function and its interaction with other proteins and viruses. nih.govnih.govuniprot.org For example, proteolytic cleavage by enzymes like ADAM17 and TMPRSS2 generates a soluble form of ACE2 and is important for viral entry. ajlmonline.orguniprot.org SNPs affecting cleavage sites or protein conformation can therefore impact these processes. nih.govnih.gov
Rare Variants and Their Functional Characterization
Beyond common SNPs, rare variants in the ACE2 gene can also have significant functional consequences. These variants, often with lower minor allele frequencies, may include missense, nonsense, frameshift, or splice site mutations. frontiersin.orgnih.gov While rare, these variants can sometimes exert a more substantial impact on protein function or expression than common variants. medrxiv.orgunimi.it Functional characterization of rare variants often involves in silico predictions, in vitro experiments, and analysis of their association with disease phenotypes in affected individuals. nih.govmedrxiv.orgoup.com Studies have identified rare variants predicted to affect protein structure, stability, and interaction with the SARS-CoV-2 spike protein. medrxiv.orgunimi.it The collective effect of rare variants within an individual may contribute to their unique susceptibility or resistance to certain conditions. frontiersin.orgnih.gov
Population Genetics and Evolutionary Divergence of ACE2
The genetic diversity of ACE2 varies among different human populations, reflecting their demographic history and exposure to various selective pressures, including pathogens. nih.govnih.govnih.gov Population genetics studies have investigated the distribution and frequency of ACE2 variants across different ethnic groups. frontiersin.orgmedrxiv.orgnih.govnih.govnih.gov Some studies suggest that certain ACE2 variants associated with altered expression or function are more prevalent in specific populations, potentially contributing to observed differences in disease susceptibility or severity, such as varying outcomes during the COVID-19 pandemic. frontiersin.orgmedrxiv.orgnews-medical.netnih.govnih.gov Evidence of selective sweeps in the ACE2 gene in certain populations, such as East Asians, suggests that adaptive evolution may have shaped the gene's variation over time, possibly in response to past viral exposures. oup.comoup.compnas.org Comparative genomic analysis across different species also reveals the evolutionary dynamics of ACE2, highlighting both conserved regions crucial for function and variable sites that may contribute to species-specific adaptations. frontiersin.orgscielo.br
Here are some data tables illustrating research findings related to ACE2 genetic variation:
| ACE2 Variant | Location (Amino Acid) | Predicted/Observed Impact on Function/Binding (Example) | Associated Population (Example) | Source(s) |
| K26R | 26 | Increased SARS-CoV-2 infection/altered spike binding | European population more prevalent medrxiv.orgnews-medical.net | medrxiv.orgnews-medical.netnih.govresearchgate.net |
| T92I | 92 | Increased SARS-CoV-2 infection | Not specified in snippet | nih.govresearchgate.net |
| D38V | 38 | Decreased SARS-CoV-2 infection | Almost exclusively Asian populations nih.gov | nih.govresearchgate.net |
| Y83H | 83 | Decreased SARS-CoV-2 infection | Almost exclusively Asian populations nih.gov | nih.govresearchgate.net |
| rs2106809 | Intronic | Correlated with increased ACE2 expression (brain/arteries) | Higher frequency in Asian populations frontiersin.org | frontiersin.orgthescipub.com |
| N720D | 720 | Potentially increases viral entry/more prevalent in European population frontiersin.orgmedrxiv.org | European population more prevalent frontiersin.orgmedrxiv.orgnews-medical.net | frontiersin.orgmedrxiv.orgnews-medical.net |
| ACE2 Variant | Predicted Effect on Protein Stability (Example) | Source(s) |
| D427Y | Damaging, affecting stability | nih.gov |
| R514G | Damaging, affecting stability | nih.gov |
| R708W | Damaging, affecting stability | nih.govnih.gov |
| R710C | Damaging, affecting stability | nih.govnih.gov |
| R716C | Damaging, affecting stability | nih.gov |
| R768W | Damaging, affecting stability | nih.govnih.gov |
| V506A | Destabilizing structural consequences medrxiv.orgunimi.it | medrxiv.orgunimi.it |
Advanced Methodologies for Ace2 Research
Biochemical and Biophysical Approaches for ACE2 Characterization
Surface Plasmon Resonance and Isothermal Titration Calorimetry for Binding Kinetics
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to characterize the binding kinetics and thermodynamics of molecular interactions. In the context of ACE2 research, these methods are crucial for quantifying the affinity and kinetics of binding between ACE2 and its ligands, such as the SARS-CoV-2 spike protein or potential inhibitory molecules.
SPR allows for real-time monitoring of binding events between an immobilized molecule (ligand) and a molecule in solution (analyte). By immobilizing ACE2 or the SARS-CoV-2 spike protein receptor-binding domain (RBD) on a sensor chip, researchers can measure the association and dissociation rates (kon and koff) of binding partners, thereby determining the equilibrium dissociation constant (KD). reactionbiology.comsigmaaldrich.comresearchgate.netnews-medical.netresearchgate.net SPR assays have been used to assess the binding kinetics between the spike protein and neutralizing antibody candidates to predict their ability to inhibit the spike-ACE2 interaction. sigmaaldrich.com Studies have utilized SPR to characterize the binding kinetics of ACE2 proteins (wild-type and mutants) to the SARS-CoV-2 S-RBD, revealing differences in affinity based on mutations. researchgate.netnews-medical.net For instance, an SPR-based assay showed that the presence of the L452R mutation in the RBD increases the association and dissociation with ACE2. news-medical.net Another study using SPR reported a KD of 1.54 × 10⁻⁷ M for the SARS-CoV-2 S1 protein and ACE2, which was comparable to previously published results. researchgate.net
ITC directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy change (ΔH), and entropy change (ΔS). biorxiv.orgmdpi.comnih.govnih.govfrontiersin.org This technique is particularly advantageous for measuring protein-protein interactions in solution without requiring immobilization or modification of the proteins. nih.govnih.gov ITC has been employed to measure the binding of ACE2 to the SARS-CoV-2 RBD at different temperatures, showing that affinity is higher at lower temperatures. biorxiv.org ITC data has revealed that mutations in the SARS-CoV-2 RBD, such as N501Y and E484K, can enhance ACE2 binding affinity, with different thermodynamic contributions (enthalpy-driven vs. entropy-driven). mdpi.com Studies comparing the interaction of SARS-CoV-1 and SARS-CoV-2 RBDs with ACE2 using ITC have shown similar binding affinities but differences in enthalpic and entropic contributions. nih.gov
Cell Biology Techniques for Investigating ACE2 Localization and Trafficking
Understanding where ACE2 is located within a cell and how it moves to and from the cell surface is crucial for comprehending its physiological functions and its role in viral entry. Various cell biology techniques are utilized for these investigations.
Immunofluorescence and Live-Cell Imaging
Immunofluorescence microscopy uses antibodies labeled with fluorescent dyes to visualize the location of specific proteins, like ACE2, within fixed cells. molbiolcell.orgresearchgate.netasm.org This technique allows researchers to determine the steady-state distribution of ACE2 in different cell types and tissues. researchgate.netasm.orgnih.gov Studies have used immunofluorescence to show that ACE2 is localized on the apical surface of differentiated epithelial cells. researchgate.netnih.gov
Live-cell imaging, often employing fluorescently tagged ACE2 (e.g., ACE2-GFP), allows for the dynamic tracking of the protein in real-time within living cells. molbiolcell.orgfrontiersin.orgmdpi.com This is particularly useful for studying the processes of ACE2 endocytosis and trafficking in response to stimuli, such as binding of the SARS-CoV-2 spike protein. molbiolcell.orgresearchgate.net Live-cell imaging has demonstrated that ACE2 is internalized upon treatment with the SARS-CoV-2 spike protein. molbiolcell.org Confocal microscopy, a type of fluorescence microscopy, has been used to validate the expression of ACE2 at the cell surface and assess its interactions. frontiersin.org
Flow Cytometry for Expression Profiling
Flow cytometry is a high-throughput technique used to measure the expression levels of proteins, including ACE2, on the surface or within individual cells in a population. oup.combiorxiv.orgnih.govmedsci.orgresearchgate.net Cells are labeled with fluorescent antibodies specific to ACE2 and then passed through a laser beam, allowing for quantification of fluorescence intensity per cell. oup.comresearchgate.net This technique can determine the percentage of cells expressing ACE2 and the relative abundance of the protein on the cell surface. oup.comnih.gov Flow cytometry has been used to show that ACE2 expression can vary significantly between different cell types and even within isogenic cell lines, revealing cellular heterogeneity in ACE2 protein abundance. biorxiv.orgnih.govmedsci.orgresearchgate.net It has also been used to confirm that ACE2 levels can increase with cell activation. oup.com
Subcellular Fractionation Studies
Subcellular fractionation involves breaking open cells and separating different organelles and cellular compartments based on their physical properties, such as density or size. ahajournals.orgpnas.orgmdpi.com This technique allows for the isolation of specific cellular fractions, such as plasma membranes, endosomes, or lysosomes, to determine the distribution of ACE2 within the cell. ahajournals.orgpnas.orgmdpi.com By analyzing the protein content of these fractions using techniques like Western blotting or mass spectrometry, researchers can gain insights into the trafficking pathways and potential degradation of ACE2. ahajournals.orgpnas.orgmdpi.com Studies have utilized membrane fractions to examine the protein levels of ACE2 in different tissues and their dependence on factors like sex and age. mdpi.com Subcellular fractionation has also been used in in vitro cleavage assays to study the processing of the SARS-CoV-2 spike protein in the presence of ACE2 in isolated cell membranes. pnas.org
Computational and Systems Biology Approaches for ACE2 Analysis
Computational and systems biology approaches play a vital role in analyzing ACE2 by providing insights into its structure, interactions, and dynamics at a molecular level, as well as integrating complex biological data. nih.govnih.govcambridge.orgresearchgate.net These methods can complement experimental findings and help generate hypotheses for further investigation.
Molecular Dynamics Simulations of ACE2 Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. molbiolcell.orgplos.orgfda.govnews-medical.netnih.govnih.govchemrxiv.org Applied to ACE2, MD simulations can provide detailed information about the conformational changes of the protein, its interactions with ligands (like the SARS-CoV-2 spike protein), and the influence of factors such as glycosylation on binding. researchgate.netplos.orgfda.govnews-medical.netnih.gov These simulations can reveal interactions at the ACE2-spike protein interface that may not be fully captured by static experimental structures. fda.govnews-medical.net MD simulations have been used to study the binding of the SARS-CoV-2 RBD to ACE2, investigating the impact of mutations on binding affinity and the dynamics of the complex. mdpi.comnih.govnih.gov They have also been employed to model fully glycosylated ACE2 and its interaction with the spike protein, highlighting the role of glycans in the binding process. researchgate.netplos.org
Network Analysis of ACE2-Related Pathways
Network analysis provides a systems-level perspective on how ACE2 interacts with other proteins and molecules within the cellular environment. Studies utilizing databases like STRING have identified membrane-associated proteins within the human ACE2 network exhibiting significant interaction scores. For instance, an analysis identified six such proteins with interaction scores greater than 0.9, an average node degree of 6.73, and a protein-protein interaction (PPI) enrichment p-value of 1.3 × 10^-09, suggesting robust interactions. researchgate.net
The this compound-protein interaction network is implicated in various physiological and pathological processes, including those relevant to COVID-19. biorxiv.org This network is likely to contribute to the diverse pathologies observed in the disease due to ACE2's involvement in systemic processes disrupted by the infection. biorxiv.org Analysis of ACE2-associated networks has revealed strong connections to proteins in the coagulation pathway, such as Coagulation Factor V and fibrinogen components (FGA, FGB, and FGG). biorxiv.orgpeerj.com These connections could be relevant to the severe blood clotting issues seen in COVID-19 patients. biorxiv.org
Furthermore, ACE2 networks show significant enrichment in terms related to cytokine signaling, viral infections, and inflammatory responses. biorxiv.orgpeerj.com Proteins involved in cytokine signaling and immune response, such as IFNAR2, XCR1, and TLR8, have been identified as having connections to ACE2. biorxiv.orgpeerj.com Pathway analysis based on databases like Reactome suggests that proteins in the ACE2 network are associated with functions including the immune system, autophagy, cell cycle, programmed cell death, transcription, DNA repair, and signal transduction. researchgate.netnih.gov
An interactome analysis specifically investigating the SARS-CoV-2/human interface revealed that ACE2 can mediate immunological interactions in different tissues. researchgate.net The protein-protein interaction network of the ACE2 receptor has been found to influence chemokine and cytokine activity, cytokine and chemokine receptor binding, and bradykinin (B550075) receptor binding, mediated through a major hub involving ATR/G-protein coupled receptors (GPCR). nih.gov
Analysis of ACE2 interaction networks in infected human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) identified multiple hub genes with altered signaling. nih.govnih.gov The most affected genes in this context included EGFR, FN1, TP53, HSP90AA1, and APP, while interactions involving MAST2 and CALM1 were significantly impacted. nih.govnih.gov Enrichment analysis of these networks has linked them to various diseases, such as cancerous diseases, obesity, hypertensive disease, Alzheimer's disease, non-insulin-dependent diabetes mellitus, and congestive heart failure. nih.govnih.gov
Specific proteins within the ACE2 network that connect with the SARS-CoV-2 interactome and are associated with cardiovascular risk factors include AGT, CAT, DPP4, CCL2, TFRC, and CAV1. nih.gov
Here is a summary of some proteins identified in ACE2 interaction networks and their associated pathways/functions:
| Protein | Associated Pathway/Function | Source(s) |
| Coagulation Factor V | Coagulation pathway | biorxiv.orgpeerj.com |
| Fibrinogen (FGA, FGB, FGG) | Coagulation pathway | biorxiv.orgpeerj.com |
| IFNAR2 | Cytokine signaling, Immune response | biorxiv.orgpeerj.com |
| XCR1 | Cytokine signaling, Immune response | biorxiv.orgpeerj.com |
| TLR8 | Cytokine signaling, Immune response | biorxiv.orgpeerj.com |
| ATR/GPCR | Chemokine and cytokine activity, Bradykinin receptor binding | nih.gov |
| EGFR | Signaling in hiPSC-CMs, Disease association | nih.govnih.gov |
| FN1 | Signaling in hiPSC-CMs, Disease association | nih.govnih.gov |
| TP53 | Signaling in hiPSC-CMs, Disease association | nih.govnih.gov |
| HSP90AA1 | Signaling in hiPSC-CMs | nih.govnih.gov |
| APP | Signaling in hiPSC-CMs, Disease association | nih.govnih.gov |
| MAST2 | Interactions in hiPSC-CMs | nih.govnih.gov |
| CALM1 | Interactions in hiPSC-CMs | nih.govnih.gov |
| AGT | Cardiovascular risk factors | nih.gov |
| CAT | Cardiovascular risk factors | nih.gov |
| DPP4 | Cardiovascular risk factors | nih.gov |
| CCL2 | Cardiovascular risk factors | nih.gov |
| TFRC | Cardiovascular risk factors | nih.gov |
| CAV1 | Cardiovascular risk factors | nih.gov |
Predictive Modeling of ACE2 Ligand Binding
Computational methods, particularly predictive modeling, are extensively used to understand and predict the binding interactions of ligands with the this compound. These approaches are crucial for studying the mechanism of viral attachment, designing potential inhibitors, and assessing the impact of mutations on binding affinity. nih.govpnas.org
Molecular dynamics (MD) simulations are a key tool in this area, allowing researchers to simulate the dynamic interactions between ACE2 and potential ligands. Studies have used MD simulations to characterize ligand binding and dissociation from ACE2. nih.gov Techniques like Ligand Gaussian accelerated molecular dynamics (LiGaMD) have been applied to investigate the binding and unbinding of specific inhibitors, such as MLN-4760, to the ACE2 receptor. nih.gov These simulations can capture conformational changes in ACE2 upon ligand binding and dissociation. nih.gov
Molecular docking is another widely used technique to predict the binding pose and affinity of ligands to ACE2. This involves computationally placing small molecules into the binding pockets of the ACE2 structure and estimating the binding energy. nih.gov Studies have docked various ligands, including known ACE inhibitors and other compounds, to the ACE2-SARS-CoV-2 spike protein complex to determine binding energies and locations. nih.govresearchgate.net
Predictive models, including machine learning and deep learning approaches, are being developed and trained to forecast the binding affinity changes between ACE2 and its ligands, particularly in the context of SARS-CoV-2 spike protein variants. pnas.orgnsf.govbiorxiv.orgresearchgate.net These models utilize protein sequence and structural features to predict experimental binding affinities. biorxiv.org For example, convolutional neural network (CNN) models have been trained on datasets of ACE2 variants with single and multiple amino acid substitutions to predict binding affinities. biorxiv.org Such models can achieve high classification accuracy and correlation coefficients between predicted and experimental binding affinities. biorxiv.org
Other computational methods employed include the molecular mechanics generalized Born surface area (MM/GBSA) framework for calculating binding free energies. researchgate.netchemrxiv.org This method has been used to estimate the binding affinity between the SARS-CoV-2 spike protein and the human ACE2 receptor. researchgate.net Free energy calculations using MM/GBSA have revealed stronger binding of SARS-CoV-2 spike protein to ACE2 compared to SARS-CoV spike protein. chemrxiv.org
Predictive modeling is also applied to assess the impact of mutations on ACE2 binding. Computational predictions can help evaluate the mechanistic role of amino acid changes in viral variants and identify potentially problematic mutations that could affect binding affinity. pnas.orgnsf.gov Neural network models have been trained to map simulated binding energies to experimental changes in binding strength upon amino acid changes in the spike protein. pnas.org
Here is a summary of some predictive modeling techniques and their applications in studying ACE2 ligand binding:
| Technique | Application | Source(s) |
| Molecular Dynamics (MD) Simulations | Characterizing ligand binding/dissociation, capturing conformational changes | nih.govbiorxiv.org |
| Ligand Gaussian accelerated molecular dynamics (LiGaMD) | Simulating binding and unbinding of specific inhibitors | nih.gov |
| Molecular Docking | Predicting binding pose and affinity of ligands to ACE2, identifying potential binding sites | nih.govresearchgate.netresearchgate.net |
| Machine Learning / Deep Learning Models | Predicting binding affinity changes of variants, utilizing sequence and structural features | nsf.govbiorxiv.orgresearchgate.net |
| Convolutional Neural Networks (CNN) | Predicting experimental binding affinities based on amino acid substitutions | biorxiv.org |
| Molecular Mechanics Generalized Born Surface Area (MM/GBSA) | Calculating binding free energies, estimating binding affinity between proteins/ligands | pnas.orgresearchgate.netchemrxiv.org |
| Neural Network Regression Models | Mapping simulated binding energies to experimental binding strength changes upon mutations | pnas.org |
| PRODIGY | Predicting binding affinity based on protein contacts | frontiersin.org |
These advanced computational methodologies provide valuable insights into the complex interactions involving ACE2 and facilitate the identification and characterization of potential ligands.
Pathophysiological Mechanisms Involving Ace2 Imbalance
Role of ACE2 Dysregulation in Cardiovascular Diseases
The dysregulation of ACE2 has been identified as a significant contributor to the pathogenesis of various cardiovascular diseases. By failing to adequately counterbalance the effects of Angiotensin II, reduced ACE2 activity can lead to hypertension, adverse cardiac remodeling, and the progression of atherosclerosis. mdpi.com
Mechanisms in Hypertension and Cardiac Remodeling
ACE2 plays a crucial cardioprotective role by metabolizing Ang II, thereby limiting its detrimental effects on the heart. nih.gov In hypertensive states, an imbalance favoring Ang II can lead to pathological cardiac remodeling, characterized by cardiomyocyte hypertrophy and interstitial fibrosis. nih.gov Studies in animal models have demonstrated that the loss of ACE2 exacerbates these conditions.
In hypertensive rats, chronic inhibition of ACE2 leads to an accumulation of cardiac Ang II, which in turn worsens cardiac hypertrophy and fibrosis without further altering blood pressure. nih.gov Similarly, ACE2 knockout mice subjected to Ang II infusion exhibit severe myocardial dysfunction, hypertrophic cardiomyopathy, and increased collagen deposition in the myocardium and aorta, indicative of enhanced adverse remodeling. wright.edu These effects are linked to increased oxidative stress and inflammation. wright.edu Conversely, overexpression of ACE2 has been shown to prevent adverse cardiac remodeling and slow the progression to heart failure in animal models. nih.gov The central mechanism involves ACE2's ability to reduce Ang II bioavailability and increase the formation of Ang-(1–7), which has anti-growth and anti-proliferative properties. tandfonline.comnih.gov
| Study Model | ACE2 Manipulation | Key Findings | Reference |
|---|---|---|---|
| (mRen2)27 Hypertensive Rats | Chronic ACE2 Inhibition | Exacerbated cardiac hypertrophy and fibrosis due to cardiac Ang II accumulation. | nih.gov |
| ACE2 Knockout (KO) Mice | Ang II Infusion | Developed severe myocardial dysfunction, hypertrophic cardiomyopathy, and increased collagen deposition. | wright.edu |
| Pressure-Overload Mouse Model | Loss of ACE2 | Worsened pathological remodeling and accelerated progression to reduced systolic function and heart failure. | nih.gov |
| Rat Model of Myocardial Infarction | ACE2 Overexpression | Ameliorated left ventricular remodeling and dysfunction. | nih.gov |
Involvement in Atherosclerosis Progression
ACE2 exerts a protective, anti-atherogenic role primarily by shifting the RAS balance from the pro-atherosclerotic Ang II to the anti-atherosclerotic Ang-(1–7). nih.gov The dysregulation of ACE2 contributes to the development and progression of atherosclerosis through several mechanisms. In animal models, ACE2 deficiency is associated with significantly increased atherosclerotic plaque accumulation. ahajournals.orgfrontiersin.org
The protective effects of ACE2 in atherosclerosis are multifaceted. Overexpression of ACE2 in rabbit models of atherosclerosis was found to attenuate the progression of early lesions and stabilize aortic plaques. pnas.org This was achieved by reducing local inflammation, macrophage infiltration, lipid deposition, and the expression of Monocyte Chemoattractant Protein-1 (MCP-1). frontiersin.orgnih.gov Furthermore, ACE2 improves endothelial function and inhibits the proliferation and migration of vascular smooth muscle cells. pnas.orgnih.gov Mechanistically, these benefits are linked to the downregulation of several signaling pathways, including the ERK1/2, p38 MAPK, JAK-STAT, and Ang II/ROS/NF-κB pathways, and the upregulation of the protective PI3K-Akt pathway. frontiersin.orgpnas.orgnih.gov
| Study Model | ACE2 Manipulation | Key Findings | Reference |
|---|---|---|---|
| ApoE Knockout (KO) Mice | Genetic ACE2 Deficiency | Significantly increased atherosclerotic plaque accumulation and vascular inflammation. | ahajournals.org |
| LDL Receptor-deficient (LDLR-KO) Mice | ACE2 Deficiency | Resulted in larger atherosclerotic lesions compared to controls. | frontiersin.org |
| Rabbit Atherosclerosis Model | ACE2 Overexpression | Attenuated early atherosclerotic lesions and stabilized plaques by reducing inflammation and improving endothelial function. | pnas.orgnih.gov |
ACE2 in Renal Disorders and Nephropathies
ACE2 is abundantly expressed in the kidneys, particularly in the proximal renal tubular epithelium, where it plays a vital role in renal physiology. nih.govnorthwestern.edu Its dysregulation is a key factor in the pathogenesis of both chronic and acute kidney diseases.
Contribution to Diabetic Nephropathy Mechanisms
The role of ACE2 in diabetic nephropathy is complex, with its expression levels changing as the disease progresses. In the early stages of diabetes, ACE2 expression and activity may be increased, potentially as a compensatory mechanism to counteract the activation of the RAS. frontiersin.org However, in advanced stages of diabetic nephropathy, ACE2 expression is often downregulated in both renal tubules and glomeruli. frontiersin.orgahajournals.org
This reduction in ACE2 contributes to kidney damage by increasing local Ang II levels, which promotes fibrosis, inflammation, and glomerular injury. frontiersin.orgnih.gov The loss of ACE2 has been shown to accelerate diabetic kidney injury in animal models, leading to increased albuminuria and mesangial matrix expansion. nih.gov Conversely, therapeutic interventions that increase ACE2 activity, such as the administration of recombinant human ACE2 (rhACE2), have demonstrated reno-protective effects. frontiersin.orgdiabetesjournals.org In diabetic mice, rhACE2 treatment reduced renal fibrosis, glomerular hypertrophy, and albuminuria, highlighting the protective role of ACE2 in mitigating the progression of diabetic nephropathy. frontiersin.orgdiabetesjournals.org
Role in Acute Kidney Injury Pathogenesis
In the context of acute kidney injury (AKI), particularly from ischemia-reperfusion injury (IRI), there is a significant dysregulation of ACE2. northwestern.edu Studies in mouse models of IRI-induced AKI show a marked loss and maldistribution of ACE2 from the apical border of proximal tubules. northwestern.edu This process involves the shedding of the enzyme into the tubular lumen, leading to the formation of ACE2-positive casts and a substantial increase in the urinary excretion of full-length, membrane-bound ACE2 protein. northwestern.edu
This loss results in a deficiency of functional this compound and enzymatic activity in the kidney cortex. northwestern.edu The resulting local overactivity of the renin-angiotensin system, due to unchecked Ang II, can exacerbate the injury. The shedding of ACE2 into the urine suggests it could serve as a potential diagnostic biomarker for severe proximal tubular injury. northwestern.edu In sepsis-associated AKI, elevated circulating ACE2 concentrations have also been linked to an increased risk of developing AKI and higher mortality, suggesting a complex role where circulating levels may reflect tissue injury. plos.org
| Condition | Study Model | Key Findings on ACE2 | Reference |
|---|---|---|---|
| Diabetic Nephropathy | Diabetic Akita Mice | Loss of ACE2 accelerates kidney injury; administration of recombinant human ACE2 reduces albuminuria and renal fibrosis. | nih.govdiabetesjournals.org |
| Diabetic Nephropathy | Streptozotocin-induced Diabetic Rats | ACE2 mRNA and protein levels are decreased in the renal tubules of diabetic animals. | ahajournals.org |
| Acute Kidney Injury | Mouse Ischemia-Reperfusion Model | Marked loss of ACE2 from proximal tubules into the urine, leading to reduced this compound and activity in the kidney cortex. | northwestern.edu |
| Sepsis-associated AKI | Human Sepsis Patients | Elevated circulating ACE2 concentrations are associated with an increased risk of AKI and higher ICU mortality. | plos.org |
ACE2 in Respiratory Pathologies
The renin-angiotensin system is deeply implicated in the pathogenesis of lung diseases, and ACE2 functions as a critical negative regulator within this system. nih.gov In the lung, ACE2 is expressed on type II pneumocytes and other cells, where it plays a protective role against acute lung injury. nih.govnih.gov Its imbalance is a key factor in various respiratory pathologies, most notably Acute Respiratory Distress Syndrome (ARDS). tandfonline.com
ACE2 protects the lungs by degrading Ang II, thereby mitigating its pro-inflammatory and vasoconstrictive effects that contribute to pulmonary edema and inflammation characteristic of ARDS. nih.govnih.gov Animal studies have shown that ACE2 protects against severe acute lung injury induced by various insults, including acid aspiration and sepsis. nih.gov The protective effect of ACE2 in ARDS is also linked to its role as the functional receptor for the SARS-CoV and SARS-CoV-2 coronaviruses. tandfonline.com Viral binding and entry can lead to the downregulation of surface ACE2, impairing its protective function. This loss of ACE2 activity is thought to contribute to the RAS overactivation and severe lung injury seen in patients with COVID-19-associated ARDS. tandfonline.comnih.gov
ACE2 in Metabolic Syndrome and Diabetes Pathogenesis
The renin-angiotensin system is increasingly recognized for its role in metabolic regulation, and an imbalance in the ACE2/Ang-(1-7)/Mas axis has been implicated in the pathogenesis of metabolic syndrome and diabetes. nih.govnih.gov Ang II, the main product of the classical RAS pathway, is known to promote insulin (B600854) resistance. nih.govportlandpress.com
Conversely, the ACE2/Ang-(1-7)/Mas axis appears to have a protective role in metabolic health. Ang-(1-7) has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. portlandpress.com The loss of ACE2 in diabetic animal models has been demonstrated to exacerbate cardiovascular complications, leading to systolic dysfunction and impaired vascular function in an Ang II/AT1R-dependent manner. nih.govportlandpress.com
In the context of diabetes, the expression and activity of ACE2 can be altered. Some studies in animal models have shown an initial increase in ACE2 expression in the early stages of diabetes, potentially as a compensatory mechanism. nih.gov However, in later stages, ACE2 levels have been observed to decrease, which could contribute to the progression of diabetic complications, particularly cardiovascular and renal disease. nih.govnih.gov The activation of the RAS is a significant contributor to diabetic complications, and the counter-regulatory function of ACE2 is crucial in mitigating the detrimental effects of Ang II in these conditions. nih.govresearchgate.net
ACE2 in Neurological Disorders and Neuroinflammation Mechanisms
ACE2 is expressed in various regions of the brain, including neurons and glial cells, where it plays a role in neuroprotection and the regulation of neuroinflammation. mdpi.comnih.gov An imbalance in the brain's local renin-angiotensin system, with overactivity of the ACE/Ang II/AT1R axis and reduced activity of the ACE2/Ang-(1-7)/Mas axis, is associated with neuroinflammatory conditions. researchgate.netnih.gov
The ACE2/Ang-(1-7)/Mas axis exerts neuroprotective effects through several mechanisms, including the promotion of vasodilation, reduction of oxidative stress, and anti-inflammatory actions. nih.govnih.gov In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, a reduction in ACE2 levels has been observed. researchgate.netnih.gov The resulting imbalance in the RAS is thought to contribute to the neuroinflammatory processes that are characteristic of these conditions. researchgate.netnih.gov Furthermore, the ACE2/Ang-(1-7)/Mas axis can promote neurogenesis and help maintain the integrity of the blood-brain barrier. mdpi.com
The role of ACE2 as a receptor for SARS-CoV-2 also has implications for the neurological manifestations of COVID-19. mdpi.comnih.gov The virus may gain entry to the central nervous system through ACE2 expressed on endothelial cells of the blood-brain barrier or on neurons themselves. biorxiv.orgresearchgate.net The subsequent downregulation of ACE2 and the resulting neuroinflammation may contribute to the range of neurological symptoms observed in COVID-19 patients, from headache and loss of smell to more severe complications like stroke and encephalopathy. mdpi.comnih.govoup.com
Immune Dysregulation and Inflammatory Processes Related to ACE2
ACE2 plays a significant role in modulating the immune response and inflammatory processes. nih.gov The balance between the pro-inflammatory ACE/Ang II/AT1R axis and the anti-inflammatory ACE2/Ang-(1-7)/Mas axis is critical for maintaining immune homeostasis. semanticscholar.org Ang II is a potent pro-inflammatory mediator, promoting the production of inflammatory cytokines and the infiltration of immune cells. nih.gov In contrast, Ang-(1-7) exerts anti-inflammatory effects. nih.gov
Downregulation or deficiency of ACE2 leads to an overactive ACE/Ang II/AT1R axis, resulting in a heightened inflammatory state. nih.gov This is particularly evident in the context of SARS-CoV-2 infection, where the virus-induced downregulation of ACE2 is believed to be a key driver of the hyperinflammatory response, or "cytokine storm," observed in severe cases. researchgate.netresearchgate.netwikipedia.org This uncontrolled release of pro-inflammatory cytokines contributes to widespread tissue damage and organ failure. nih.govnih.gov
Studies in ACE2-deficient mice have shown a phenotype characterized by a cytokine storm-like inflammatory response, which could be partially mitigated by blocking the AT1R. nih.gov This highlights the crucial role of ACE2 in keeping the pro-inflammatory arm of the RAS in check. Therefore, an imbalance in ACE2 function can lead to significant immune dysregulation and contribute to the pathogenesis of a variety of inflammatory diseases. nih.gov
Table 2: Summary of ACE2's Role in Different Pathophysiological Mechanisms
| Pathophysiological Mechanism | Role of ACE2 Imbalance | Key Research Findings |
|---|---|---|
| Acute Lung Injury & ARDS | Downregulation of ACE2 leads to an excess of pro-inflammatory Ang II, exacerbating lung injury. | ACE2-deficient mice show worsened lung injury; Recombinant ACE2 is protective. |
| Viral Pathogenesis | Serves as a receptor for viral entry (e.g., SARS-CoV-2), and its subsequent downregulation contributes to disease severity. | High-affinity binding of SARS-CoV-2 spike protein to ACE2 facilitates infection. |
| Metabolic Syndrome & Diabetes | Reduced ACE2 activity contributes to insulin resistance and cardiovascular complications. | The ACE2/Ang-(1-7)/Mas axis improves insulin sensitivity. |
| Neurological Disorders | Decreased ACE2 levels are associated with neuroinflammation and neurodegeneration. | The ACE2/Ang-(1-7)/Mas axis has neuroprotective effects. |
| Immune Dysregulation | ACE2 deficiency leads to an overactive pro-inflammatory RAS axis, contributing to hyperinflammation. | Downregulation of ACE2 is linked to the "cytokine storm" in severe COVID-19. |
Strategies for Modulating Ace2 Activity and Expression in Research Contexts
Small Molecule Modulators of ACE2 Activity
Small molecules offer a powerful means to acutely and reversibly modulate the enzymatic function of ACE2, providing valuable insights into its immediate physiological effects.
The development of small molecule inhibitors has been a primary focus of research to probe the enzymatic function of ACE2. These inhibitors typically target the active site of the enzyme, preventing it from processing its substrates.
One of the well-characterized small molecule inhibitors of ACE2 is MLN-4760 . Mechanistic studies, including X-ray crystallography, have revealed that MLN-4760 binds directly to the active site of ACE2. researchgate.net This binding is facilitated by interactions with key residues and the catalytic zinc ion within the enzyme's active site, effectively blocking substrate access and inhibiting its carboxypeptidase activity. researchgate.netnih.gov Ligand Gaussian accelerated molecular dynamics simulations have further elucidated the binding and unbinding pathways of MLN-4760, providing a detailed understanding of the dynamic interactions between the inhibitor and the ACE2 receptor. nih.gov
Conversely, the discovery of small molecule activators of ACE2 has been more challenging. However, research has identified compounds that can enhance ACE2 activity. For instance, a novel drug lead designated as '2A' has been reported to stimulate ACE2 enzyme activity. nih.gov Molecular docking studies suggest that 2A binds deep within the ACE2 structure, inducing a conformational change that may lead to enhanced catalytic function. nih.gov The identification of such activators opens up new avenues for studying the therapeutic potential of augmenting ACE2's protective functions.
Some natural compounds have also been investigated for their potential to modulate ACE2 activity. Virtual screening and molecular docking studies have identified natural molecules like D-DOPA, L-Saccharopine, D-Phenylalanine, and L-Mimosine as potential ACE2 inhibitors. nih.gov
| Compound Name | Type | Mechanism of Action |
| MLN-4760 | Inhibitor | Binds to the active site of ACE2, blocking substrate access. researchgate.netnih.gov |
| 2A | Activator | Induces a conformational change in ACE2, potentially enhancing catalytic activity. nih.gov |
| D-DOPA | Inhibitor (potential) | Identified through in-silico screening to bind to the ACE2 active site. nih.gov |
| L-Saccharopine | Inhibitor (potential) | Identified through in-silico screening to bind to the ACE2 active site. nih.gov |
| D-Phenylalanine | Inhibitor (potential) | Identified through in-silico screening to bind to the ACE2 active site. nih.gov |
| L-Mimosine | Inhibitor (potential) | Identified through in-silico screening to bind to the ACE2 active site. nih.gov |
The design of small molecules that specifically target ACE2 is guided by several key principles, heavily relying on computational and structure-based methods.
A primary approach is structure-based drug design , which utilizes the three-dimensional crystal structure of ACE2. ahajournals.orgacs.org By understanding the architecture of the active site, including the key amino acid residues and the zinc cofactor, researchers can design molecules that fit precisely into this pocket and disrupt its function. researchgate.net This approach was successfully used in a study that screened approximately 140,000 small molecules through in silico molecular docking to identify novel ACE2 inhibitors. ahajournals.orgnih.gov
Pharmacophore modeling is another crucial design principle. nih.govacs.orgnih.gov A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific target. For ACE2, these models are generated based on the known interactions between the enzyme and its substrates or inhibitors. nih.gov These models are then used as 3D queries to screen large databases of chemical compounds to identify novel molecules with the potential to bind to ACE2. acs.orgnih.gov This method has been successfully employed to identify natural compounds as potential ACE2 inhibitors. nih.gov
The selectivity of designed compounds is a critical consideration, particularly to avoid inhibition of the related angiotensin-converting enzyme (ACE). acs.org Computational screening for cross-reactivity against ACE is often performed to ensure the specificity of the designed ACE2 inhibitors. acs.org
Peptide-Based ACE2 Modulators
Peptides offer a versatile platform for modulating ACE2 activity, often with high specificity and potency. Research in this area has largely focused on the development of peptide inhibitors.
A prominent strategy involves the design of peptides derived from the ACE2 sequence itself, particularly from regions that are critical for its interactions. acs.orgnih.govnih.govresearchgate.net For instance, peptides have been designed based on the α-helical domains of ACE2 that are involved in binding to the spike protein of SARS-CoV-2. acs.orgnih.gov These peptides can act as decoys, competitively inhibiting the binding of the virus to the cellular ACE2 receptor. acs.orgnih.gov Molecular dynamics simulations are extensively used to ensure that these designed peptides maintain their secondary structure and bind stably to their target. acs.orgnih.gov
Computational mutagenesis is another powerful tool in the design of peptide modulators. nih.gov By systematically altering amino acid residues in ACE2-derived peptides, researchers can enhance their binding affinity and inhibitory activity. nih.gov This approach has been used to generate libraries of peptide candidates that are then screened for their ability to disrupt protein-protein interactions involving ACE2. nih.govnih.gov
The following table summarizes examples of computationally designed and experimentally validated peptide inhibitors of the ACE2-Spike protein interaction:
| Peptide Name/Origin | Design Strategy | Target Interaction |
| ACE2-derived α-helical peptides | Extraction of α-helices from the ACE2 protease domain. acs.orgnih.gov | SARS-CoV-2 Spike RBD |
| Computationally designed peptides (P23, P28, P31) | Computational mutagenesis of an ACE2-inspired template. nih.gov | SARS-CoV-2 Spike RBD |
| Rationally designed ACE2-derived peptides (SAP1, SAP6) | Based on the RBD-ACE2 binding interfaces of SARS-CoV-2 and SARS-CoV. nih.govresearchgate.net | SARS-CoV-2 Spike RBD |
Genetic and Gene Therapy Approaches to Manipulate ACE2
Genetic and gene therapy techniques provide powerful tools for long-term modulation of ACE2 expression in research models, enabling the study of its chronic effects.
To overcome the species barrier for certain viruses that use human ACE2 (hACE2) as a receptor, viral vectors are commonly used to deliver the hACE2 gene into animal models, such as mice. nih.govnih.gov
Adenovirus vectors are frequently employed for transient expression of hACE2 in the lungs of mice. nih.govnih.gov These replication-defective adenoviruses are engineered to carry the hACE2 gene, and upon intranasal administration, they transduce lung epithelial cells, leading to the expression of the human ACE2 protein. nih.govnih.gov This renders the mice susceptible to infection by viruses that utilize hACE2, creating valuable in vivo models for studying viral pathogenesis and testing therapeutic interventions. nih.govspringernature.com
Adeno-associated virus (AAV) vectors are another important tool for ACE2 gene delivery, particularly for achieving long-term and tissue-specific expression. nih.govunimelb.edu.aunih.govresearchgate.netresearchgate.net AAV vectors have been used to deliver the ACE2 gene to the liver in mouse models of liver fibrosis, demonstrating the therapeutic potential of ACE2 overexpression. nih.govunimelb.edu.auresearchgate.net Different AAV serotypes can be used to target specific tissues, and liver-specific promoters can further restrict ACE2 expression to hepatocytes. nih.govunimelb.edu.au Studies have shown that AAV-mediated ACE2 gene therapy can lead to sustained upregulation of hepatic ACE2, resulting in a reduction of fibrosis. nih.govresearchgate.net
| Viral Vector | Key Features | Application in ACE2 Research |
| Adenovirus (Ad) | Transient gene expression, efficient transduction of lung cells. nih.govnih.gov | Creation of mouse models susceptible to viruses that use human ACE2. nih.govnih.govspringernature.com |
| Adeno-associated virus (AAV) | Long-term gene expression, low immunogenicity, tissue-specific targeting. nih.govresearchgate.net | Therapeutic gene delivery to specific organs, such as the liver, to study the effects of sustained ACE2 overexpression. nih.govunimelb.edu.aunih.govresearchgate.net |
The CRISPR-Cas9 system has revolutionized the ability to precisely edit the genome, and it has been applied to manipulate the ACE2 gene in various research contexts.
One major application of CRISPR-Cas9 is the creation of ACE2 knockout animal models . nih.govcreative-biogene.com By designing guide RNAs that target specific exons of the Ace2 gene, researchers can introduce deletions that result in a non-functional protein. nih.gov For example, a mouse model with a deletion of exons 3 to 18 of the Ace2 gene has been successfully established, providing a valuable tool for investigating the physiological roles of ACE2 in the absence of the protein. nih.gov CRISPR/Cas9 has also been used to create humanized ACE2 mouse models by replacing the mouse Ace2 gene with the human ACE2 coding sequence. nih.gov
CRISPR-Cas9 technology has also been utilized to introduce specific point mutations into the ACE2 gene. preprints.orgresearchgate.net This approach allows for the study of the functional consequences of individual amino acid changes. For instance, a CRISPR-Cas9 system was designed to introduce point mutations in the region of the human ACE2 gene that encodes the alpha-helix involved in binding to the SARS-CoV-2 spike protein. preprints.orgresearchgate.net Protein modeling predicted that these specific mutations would weaken the interaction with the viral protein without significantly altering the native conformation and enzymatic activity of ACE2. preprints.orgresearchgate.net Furthermore, high-throughput CRISPR screens have been employed to identify other genes that act as functional modifiers of ACE2 surface abundance. nih.govplos.org
| CRISPR-based Strategy | Description | Research Application |
| Gene Knockout | Deletion of critical exons to ablate this compound expression. nih.govcreative-biogene.com | Studying the systemic effects of ACE2 deficiency in animal models. nih.gov |
| Point Mutation | Introduction of specific nucleotide changes to alter single amino acids. preprints.orgresearchgate.net | Investigating the role of specific residues in protein-protein interactions and enzyme function. preprints.orgresearchgate.net |
| Gene Knock-in | Replacement of the endogenous mouse Ace2 gene with the human ACE2 gene. nih.gov | Creating more physiologically relevant animal models for studying human-specific pathogens. nih.gov |
| CRISPR Screening | High-throughput screening to identify genes that regulate ACE2 expression. nih.govplos.org | Uncovering novel molecular pathways that govern ACE2 abundance. nih.govplos.org |
Compound and Gene List
| Name | Type |
| MLN-4760 | Small Molecule |
| 2A | Small Molecule |
| D-DOPA | Small Molecule |
| L-Saccharopine | Small Molecule |
| D-Phenylalanine | Small Molecule |
| L-Mimosine | Small Molecule |
| P23 | Peptide |
| P28 | Peptide |
| P31 | Peptide |
| SAP1 | Peptide |
| SAP6 | Peptide |
| ACE2 | Gene/Protein |
| Ace2 | Gene (murine) |
| SMAD4 | Gene |
| EP300 | Gene |
| PIAS1 | Gene |
| BAMBI | Gene |
Targeting ACE2 Shedding Mechanisms
The ectodomain of angiotensin-converting enzyme 2 (ACE2) can be cleaved from the cell surface, a process known as shedding, which results in a soluble form of the protein (sACE2). This process is a key mechanism for regulating ACE2 activity on the cell surface. nih.gov The primary enzyme responsible for this shedding is a disintegrin and metalloproteinase 17 (ADAM17), also known as tumor necrosis factor-α-converting enzyme (TACE). physiology.orgnih.govphysiology.org Another metalloprotease, ADAM10, has also been implicated in ACE2 shedding under certain conditions. physiology.orgmdpi.com
Research into the modulation of ACE2 shedding has identified several pathways and compounds that can influence this process. The shedding of the ACE2 ectodomain can be induced by angiotensin II, which increases the phosphorylation and activity of ADAM17. nih.gov Additionally, signaling pathways involving protein kinase C and intracellular calcium have been shown to regulate ACE2 shedding. nih.govphysiology.org
In research settings, specific inhibitors have been used to target these shedding mechanisms. For instance, the ADAM17 inhibitor DPC 333 has been shown to inhibit constitutive ACE2 shedding in primary human airway epithelial cells. physiology.org Conversely, the ADAM10 inhibitor GI254023 did not significantly affect constitutive shedding in the same model. physiology.org These findings highlight the selective roles of different metalloproteases in ACE2 release. physiology.org While enhancing ADAM17 activity could theoretically increase ACE2 shedding, this approach is complicated by the fact that ADAM17 is involved in many other biological processes, including the processing of TNF-α, which could lead to unintended inflammatory effects. nih.gov
| Compound/Factor | Target/Mechanism | Effect on ACE2 Shedding | Research Context |
| Angiotensin II | Stimulates ADAM17 activity | Induces shedding | Studied in mouse cardiomyocytes nih.gov |
| Phorbol (B1677699) 12-myristate 13-acetate (PMA) | Protein Kinase C activator | Stimulates shedding | Used in studies with HEK-ACE2 and Huh7 cells nih.govphysiology.org |
| Ionomycin | Calcium ionophore | Induces shedding | Studied in human airway epithelial cells physiology.org |
| DPC 333 | ADAM17 inhibitor | Inhibits constitutive shedding | Investigated in primary human airway epithelial cells physiology.org |
| GI254023 | ADAM10 inhibitor | No significant effect on constitutive shedding | Investigated in primary human airway epithelial cells physiology.org |
| TIMP-3 | Natural inhibitor of metalloproteases | Preferentially inhibits stimulated shedding | Studied in HEK-ACE2 cells nih.gov |
| TIMP-1 | Natural inhibitor of metalloproteases | No effect on constitutive or stimulated shedding | Studied in HEK-ACE2 cells nih.gov |
Neutralizing Antibodies and Receptor Decoys in Research
A significant area of research has focused on developing agents that can block the interaction between viral proteins and the ACE2 receptor. Two primary strategies have emerged: neutralizing antibodies and receptor decoys.
Neutralizing Antibodies: These antibodies are designed to bind directly to ACE2 at or near the viral binding site, thereby preventing viral attachment. nih.gov By targeting the host receptor rather than the virus, this approach may offer broad-spectrum activity against various viruses that utilize ACE2 for entry and could be less susceptible to viral mutations. nih.gov An example is the monoclonal antibody 3E8, which targets the receptor-binding domain (RBD)-binding site on ACE2. nih.gov Research has also led to the development of humanized ACE2-blocking monoclonal antibodies, such as h11B11, which have demonstrated potent inhibitory activity in preclinical models. researchgate.net Another receptor-blocking human monoclonal antibody, 87G7, has shown potent in vitro neutralizing activity against multiple SARS-CoV-2 variants by targeting a conserved patch of hydrophobic residues in the ACE2-binding site. nih.gov
Receptor Decoys: This strategy involves using a soluble, engineered version of the this compound to act as a decoy. drugtargetreview.comnih.gov These decoys bind to the virus, neutralizing it before it can interact with the membrane-bound ACE2 on host cells. drugtargetreview.comeurekalert.org A key advantage of this approach is that it is difficult for a virus to develop resistance without also losing its ability to bind to the natural ACE2 receptor. drugtargetreview.com Researchers have engineered higher affinity variants of soluble ACE2 (sACE2) to enhance their neutralizing potency. nih.gov For instance, by introducing a combination of three mutations, a decoy receptor was created that binds to the virus 50 times more strongly than the wild-type soluble ACE2. drugtargetreview.com To improve their therapeutic potential, these decoys have also been fused to the Fc portion of an IgG antibody (ACE2-Fc), which can increase their stability and half-life in the body. nih.govnih.gov Soluble ACE2 derivatives have been investigated as potential next-generation therapeutics due to their potential for broad activity and low risk of viral escape. nih.gov
| Strategy | Agent Example | Mechanism of Action | Key Research Findings |
| Neutralizing Antibody | 3E8 | Targets the RBD-binding site on ACE2, blocking viral entry. nih.gov | Demonstrates broad-spectrum potential against ACE2-dependent coronaviruses. nih.gov |
| Neutralizing Antibody | h11B11 | Binds to ACE2, competitively inhibiting viral binding. researchgate.net | Alleviates and prevents viral replication and pathology in mouse models. researchgate.net |
| Neutralizing Antibody | 87G7 | Targets a conserved hydrophobic patch in the ACE2-binding site. nih.gov | Retains potent neutralizing activity against multiple SARS-CoV-2 variants of concern. nih.gov |
| Receptor Decoy | Engineered sACE2 (sACE2.v2.4) | Soluble, high-affinity ACE2 variant that binds to and neutralizes the virus. drugtargetreview.comlivescience.com | Binds to the virus 50 times more strongly than wild-type sACE2. drugtargetreview.com |
| Receptor Decoy | ACE2-Fc Fusion Protein | Soluble ACE2 fused to an antibody Fc domain to increase stability and avidity. nih.govnih.gov | Can act as a decoy to interfere with viral binding to endogenous ACE2. nih.gov |
Modulators of ACE2 Gene Expression (e.g., specific extracts)
Modulating the expression of the ACE2 gene itself represents another strategy being explored in research contexts. Various compounds and extracts have been identified that can either upregulate or downregulate ACE2 expression at the mRNA and protein levels. nih.govnih.gov
Downregulation of ACE2 Expression: Several natural compounds and extracts have been shown to decrease ACE2 expression. In studies using artificial 3D human models of oral, airway, and intestinal tissues, certain high-cannabidiol (CBD) Cannabis sativa extracts were found to down-regulate this compound levels. nih.govaging-us.compreprints.org An extract from Glycyrrhiza glabra (licorice root) was shown to significantly reduce ACE2 gene and protein expression in the small intestine of rats. mdpi.com Other natural compounds have also demonstrated inhibitory effects; in a study on lung and endothelial cells, ascorbic acid showed a moderate lowering effect on ACE2 expression, an effect that was enhanced when combined with compounds like theaflavin, baicalin, and zinc. nih.gov Additionally, some antineoplastic agents, such as imatinib, have been identified as downregulators of ACE2 expression. nih.gov
Upregulation of ACE2 Expression: Conversely, some substances have been found to increase ACE2 expression. The glucocorticoid dexamethasone, for example, has been observed to upregulate ACE2 in mouse lung tissue and in carcinoma cell lines. nih.gov Other clinically approved drugs, including vemurafenib, fluphenazine, and afatinib, have also been shown to significantly upregulate ACE2 expression in cell line studies. nih.gov Furthermore, certain bioactive peptides derived from food sources, such as those from egg ovotransferrin and the microalga Spirulina platensis, have been reported to upregulate ACE2 expression in hypertensive rats. frontiersin.org
The study of these modulators is critical for understanding the factors that can influence ACE2 levels, which may have implications for various physiological and pathological processes. nih.gov
| Compound/Extract | Effect on ACE2 Expression | Research Model |
| High-CBD Cannabis sativa extracts | Downregulation | Artificial 3D human oral, airway, and intestinal tissues nih.govaging-us.com |
| Glycyrrhiza glabra extract | Downregulation | Rat small intestine mdpi.com |
| Ascorbic Acid | Downregulation (moderate) | Human lung small airway and microvascular endothelial cells nih.gov |
| Baicalin | Downregulation | Human lung and endothelial cells nih.gov |
| Theaflavin | Downregulation | Human lung and endothelial cells nih.gov |
| Imatinib | Downregulation | Cell line data (Connectivity Map dataset) nih.gov |
| Dexamethasone | Upregulation | Mouse lung tissue and carcinoma cell lines nih.gov |
| Vemurafenib | Upregulation | Cell line data (Connectivity Map dataset) nih.gov |
| Egg ovotransferrin peptides | Upregulation | Spontaneously hypertensive rats frontiersin.org |
| Spirulina platensis peptides | Upregulation | Spontaneously hypertensive rats frontiersin.org |
Future Directions and Emerging Research Avenues for Ace2
Unraveling Novel ACE2-Interacting Partners and Pathways
Future research aims to comprehensively map the ACE2 interactome to identify novel protein partners and delineate the complex signaling pathways in which ACE2 participates. Studies utilizing evolutionary rate correlation (ERC) have predicted new candidate ACE2 interacting proteins, some of which are already associated with severe COVID-19 pathologies but were not previously known to interact directly with ACE2. peerj.comrochester.edusciety.org These predicted interactions include connections to coagulation pathway proteins such as Coagulation Factor V and fibrinogen components (FGA, FGB, FGG), potentially mediated through proteins like Clusterin and GPR141. peerj.comsciety.orgnews-medical.net ACE2 has also been linked to proteins involved in cytokine signaling and immune responses (e.g., XCR1, IFNAR2, TLR8) and the Androgen Receptor (AR). peerj.comsciety.orgnews-medical.net Further validation of these predicted interactions is crucial and could provide insights into the systemic manifestations of diseases like COVID-19. peerj.comrochester.edu Understanding how SARS-CoV-2 infection disrupts these novel ACE2 protein interactions is a key area of investigation. peerj.comrochester.edunews-medical.net
Exploration of Understudied Physiological Roles of ACE2
Beyond its well-established roles in the RAS and as a viral receptor, the understudied physiological functions of ACE2 warrant further exploration. ACE2 has RAS-independent functions, including regulating intestinal amino acid homeostasis, the expression of antimicrobial peptides, and the gut microbiome. ahajournals.org ACE2's role as a chaperone protein for the amino acid transporter B0AT1 (SLC6A19) in the intestines and kidneys is critical for neutral amino acid absorption. ahajournals.org Research suggests that ACE2 deficiency and resulting gut dysbiosis can predispose individuals to conditions like pulmonary hypertension via the gut-lung axis. ahajournals.org The involvement of ACE2 in regulating immune responses through altering gut tryptophan uptake by amino acid transporters is another area requiring deeper investigation. mdpi.com Furthermore, ACE2 is expressed in various tissues beyond the lungs and cardiovascular system, including the liver, retina, central nervous system, and adipose tissue, suggesting broader physiological roles that are not yet fully understood. ahajournals.org Its presence and function in the brain, including roles in neural regulation of metabolic activity, stress response, and neurogenesis, highlight the need for further research into its impact on neurological disorders. mdpi.commdpi.com Studies in mouse models have indicated a neurotrophic and protective role for ACE2 in neurodegenerative diseases by activating the ACE2/Ang-(1-7)/Mas axis. mdpi.comaging-us.com
Development of Advanced Research Models for ACE2 Studies
The development and refinement of advanced research models are essential for advancing ACE2 research. Traditional cell lines and animal models may not fully recapitulate the complexity of human physiology and disease. koreamed.org Humanized transgenic animal models, such as mice expressing human ACE2 (hACE2) under specific promoters (e.g., KRT18), have been developed to better study SARS-CoV-2 infection and pathogenesis. ncbs.res.innih.gov Targeted knock-in hACE2 mouse models, where the mouse Ace2 locus is replaced by the human ACE2 coding sequences, are being generated to more faithfully mimic endogenous ACE2 expression. ncbs.res.in Additionally, ACE2 knockout mice are valuable for investigating the protein's role in disease progression and as controls. ncbs.res.in Organoid technology has emerged as a powerful tool, allowing for the creation of 3D tissue cultures from patient-specific stem cells that mimic the structure and function of real organs expressing ACE2, including lung, intestinal, kidney, liver, and brain organoids. koreamed.orgijstemcell.comijstemcell.commdpi.comaginganddisease.org These models are crucial for studying viral infection, host responses, and screening potential therapeutics, overcoming limitations of traditional 2D cultures and some animal models. koreamed.orgijstemcell.com
Integration of Omics Data for Systems-Level Understanding of ACE2
Integrating various omics datasets (genomics, transcriptomics, proteomics, metabolomics) is crucial for gaining a systems-level understanding of ACE2 function and its involvement in health and disease. Analyzing ACE2 expression profiles across numerous cell types and tissues using integrated omics approaches, combining transcriptomics and proteomics data, provides a more complete picture than single-platform analyses. embopress.org Studies have utilized integrated multi-omic approaches to characterize the interaction between SARS-CoV-2 infection and ACE2 functional networks, particularly focusing on cardiovascular disease. mdpi.com Integrating protein-protein interaction networks with gene expression data can improve the identification of disease-associated genes and pathways related to ACE2. mdpi.com Genomic studies investigating ACE2 polymorphisms and their association with various conditions, including cardiovascular and pulmonary diseases, are ongoing. researchgate.net The identification of expression quantitative trait loci (eQTLs) within or targeting ACE2 can reveal genetic factors influencing ACE2 expression in different tissues, including the brain, potentially linking genetic variability to disease susceptibility and severity. mdpi.comfrontiersin.org Integrative web-based tools are being developed to facilitate the analysis of omics data related to ACE2 and its interactions with viruses and drugs. researchgate.net
Q & A
Q. Notes
- References : Ensure citations align with peer-reviewed studies (e.g., cryo-EM structures in Science , DMS in Nature ).
- Data Tables : Include Kd values for ACE2-spike interactions , expression levels in cell lines , and SNV frequencies .
- Methodological Rigor : Emphasize orthogonal validation (e.g., BLI + MD simulations) to address reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
